Schisanhenol (Standard)
Description
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m1/s1 |
InChI Key |
FYSHYFPJBONYCQ-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC |
Synonyms |
schisanhenol |
Origin of Product |
United States |
Foundational & Exploratory
The Neuroprotective Mechanisms of Schisanhenol in Neuronal Cells: A Technical Guide
Executive Summary: Schisanhenol (B1681549), a key dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra rubriflora, has emerged as a promising neuroprotective agent. Extensive preclinical research demonstrates its multifaceted mechanism of action, which converges on critical pathways implicated in neurodegenerative diseases and cognitive decline. This document provides a detailed technical overview of Schisanhenol's core mechanisms in neuronal cells, focusing on its ability to attenuate oxidative stress, modulate the cholinergic system, regulate key neuroprotective signaling pathways, and inhibit inflammatory and apoptotic processes. By summarizing quantitative data, detailing experimental protocols, and visualizing complex pathways, this guide serves as a resource for researchers and drug development professionals exploring Schisanhenol as a therapeutic candidate for neurological disorders.
Core Mechanisms of Action
Schisanhenol exerts its neuroprotective effects through a synergistic combination of at least four primary mechanisms: attenuating oxidative stress, enhancing cholinergic function, activating the SIRT1-PGC-1α pathway to reduce tau hyperphosphorylation, and suppressing neuroinflammation and apoptosis.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative conditions. Schisanhenol effectively mitigates oxidative stress through direct and indirect actions.
It significantly reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, and ROS.[1][2] Concurrently, it boosts the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT).[1][3] This antioxidant activity is partly mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a master regulator of cellular antioxidant defenses.[1][[“]] Schisanhenol promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes.[1][5]
Modulation of the Cholinergic System
The cholinergic hypothesis of cognitive dysfunction posits that a decline in acetylcholine, a critical neurotransmitter for learning and memory, contributes to diseases like Alzheimer's.[6] One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[7][8] Studies show that Schisanhenol significantly decreases the activity of AChE in the hippocampus, thereby enhancing cholinergic neurotransmission and improving cognitive function.[3]
Regulation of SIRT1-PGC-1α-Tau Signaling
Tau hyperphosphorylation and aggregation are hallmarks of Alzheimer's disease. The SIRT1-PGC-1α signaling pathway is crucial for neuronal health and has been shown to modulate Tau pathology.[3][9] Schisanhenol treatment leads to a significant increase in the expression of both Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) in hippocampal tissues.[3] This activation is associated with a subsequent decrease in the phosphorylation of the Tau protein at the Serine 396 residue, a modification linked to neurofibrillary tangle formation.[3]
Anti-inflammatory and Anti-apoptotic Pathways
Neuroinflammation and apoptosis (programmed cell death) are critical processes in the progression of neuronal loss.[10][11] Schisanhenol demonstrates protective effects by modulating these pathways. It inhibits the nuclear translocation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[5] Furthermore, Schisanhenol exhibits potent anti-apoptotic properties by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of pro-apoptotic executioner proteins like caspase-3 and caspase-9.[1][5]
Quantitative Data Summary
The neuroprotective effects of Schisanhenol have been quantified in various experimental models. The tables below summarize key findings.
Table 1: Effects of Schisanhenol on Oxidative Stress and Cholinergic System Markers
| Parameter | Model / Tissue | Schisanhenol Dose(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|
| AChE Activity | Scopolamine-treated mouse hippocampus | 10, 30, 100 mg/kg | Dose-dependent decrease | [3] |
| MDA Levels | Scopolamine-treated mouse hippocampus | 10, 30, 100 mg/kg | Dose-dependent decrease | [3] |
| MDA Levels | MPA-treated Caco-2 cells | 5, 10, 25 μM | Significant decrease | [1] |
| SOD Activity | Scopolamine-treated mouse hippocampus | 10, 30, 100 mg/kg | Dose-dependent increase | [3] |
| SOD Activity | MPA-treated Caco-2 cells | 5, 10, 25 μM | Significant increase | [1] |
| GSH-Px Activity | Scopolamine-treated mouse hippocampus | 10, 30, 100 mg/kg | Dose-dependent increase | [3] |
| CAT Activity | MPA-treated Caco-2 cells | 5, 10, 25 μM | Significant increase | [1] |
| ROS Levels | MPA-treated Caco-2 cells | 5, 10, 25 μM | Significant reduction |[1] |
Table 2: Effects of Schisanhenol on Key Signaling and Apoptotic Proteins
| Protein | Model / Tissue | Schisanhenol Dose(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|
| SIRT1 | Scopolamine-treated mouse hippocampus | 10, 30, 100 mg/kg | Significantly increased expression | [3] |
| PGC-1α | Scopolamine-treated mouse hippocampus | 10, 30, 100 mg/kg | Significantly increased expression | [3] |
| p-Tau (Ser 396) | Scopolamine-treated mouse hippocampus | 10, 30, 100 mg/kg | Significantly decreased level | [3] |
| Nrf2 | MPA-treated Caco-2 cells | 5, 10, 25 μM | Increased protein expression | [1] |
| HO-1 | MPA-treated Caco-2 cells | 5, 10, 25 μM | Increased protein expression | [1] |
| Bcl-2 | MPA-treated Caco-2 cells | Not specified | Increased expression | [1] |
| Caspase-3 | 6-OHDA-induced PD mouse model | Not specified | Decreased expression | [5] |
| Caspase-9 | 6-OHDA-induced PD mouse model | Not specified | Decreased expression |[5] |
Experimental Methodologies
The findings described are based on established preclinical experimental protocols.
In Vivo Model of Cognitive Impairment
A common model involves inducing cognitive deficits in mice with scopolamine (B1681570), a muscarinic antagonist.
-
Animal Grouping: Male mice are randomly divided into a vehicle control group, a scopolamine-only model group, a positive control group (e.g., Galantamine 3 mg/kg), and multiple Schisanhenol treatment groups (e.g., 10, 30, 100 mg/kg, intraperitoneal administration).[3]
-
Drug Administration: Treatment is administered for a set period (e.g., daily for several days). Scopolamine (1 mg/kg) is administered before behavioral testing to induce memory impairment.[3]
-
Behavioral Testing: The Morris Water Maze is used to assess spatial learning and memory.[3]
-
Tissue Collection and Preparation: Following behavioral tests, mice are euthanized, and the hippocampus is rapidly dissected, frozen, and stored for subsequent analysis.[3]
Biochemical Assays
-
Tissue Homogenization: Hippocampal tissue is homogenized in an appropriate buffer on ice.
-
Centrifugation: The homogenate is centrifuged to obtain a supernatant for analysis.
-
Assay Kits: Commercially available assay kits are used according to the manufacturer's instructions to measure the activity of AChE, SOD, and GSH-Px, and the content of MDA.[3]
Western Blotting
-
Protein Extraction: Total protein is extracted from hippocampal tissues or cultured neuronal cells using lysis buffer.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., SIRT1, PGC-1α, p-Tau, Nrf2, HO-1, β-actin).[1][3]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Cell Culture and Viability Assays
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or other relevant cells (e.g., Caco-2) are cultured under standard conditions (37°C, 5% CO2).[1]
-
Treatment: Cells are treated with varying concentrations of an injurious agent (e.g., Mycophenolic Acid, MPA) and/or Schisanhenol for a specified time (e.g., 24 hours).[1]
-
Viability Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.[1]
-
Oxidative Stress Assays: Intracellular ROS, MDA, SOD, and CAT levels are measured using specific commercial kits following the manufacturer's protocols.[1]
References
- 1. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Schisandra chinensis protects against dopaminergic neuronal oxidative stress, neuroinflammation and apoptosis via the BDNF/Nrf2/NF-κB pathway in 6-OHDA-induced Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Beneficial effects of natural flavonoids on neuroinflammation [frontiersin.org]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
The Biosynthesis of Schisanhenol in Schisandra chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol, a bioactive dibenzocyclooctadiene lignan (B3055560) from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Schisanhenol, detailing the enzymatic steps from primary metabolism to the final complex structure. It includes quantitative data on lignan content, detailed experimental protocols for key analytical and biochemical procedures, and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this intricate process.
Introduction
Schisandra chinensis (Turcz.) Baill. is a medicinal plant renowned for its rich content of bioactive secondary metabolites, primarily lignans (B1203133) and triterpenoids[1]. Among the diverse lignans, Schisanhenol (also known as Gomisin K3) is a prominent dibenzocyclooctadiene lignan with demonstrated therapeutic potential[2][3]. The biosynthesis of such complex natural products is a multi-step process involving several classes of enzymes. This guide elucidates the putative biosynthetic pathway of Schisanhenol, drawing upon current knowledge of lignan biosynthesis in S. chinensis and related species.
The Phenylpropanoid Pathway: Laying the Foundation
The journey to Schisanhenol begins with the universal phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into various phenolic compounds, including the monolignol precursors of lignans.
Proposed Biosynthetic Pathway of Schisanhenol
The biosynthesis of dibenzocyclooctadiene lignans like Schisanhenol from coniferyl alcohol is a complex process involving stereoselective coupling and a series of modifications. Transcriptome and genome analyses of S. chinensis have identified numerous candidate genes encoding the key enzymes, particularly dirigent proteins (DIRs) and cytochrome P450s (CYPs), that are believed to orchestrate this pathway[4][5][6].
Stereoselective Coupling to Form Pinoresinol (B1678388)
The first committed step in the biosynthesis of many lignans is the oxidative coupling of two coniferyl alcohol molecules. This reaction is controlled by dirigent proteins (DIRs), which impart stereoselectivity, and an oxidizing agent, typically a laccase or peroxidase[7]. In Schisandra chinensis, a (+)-pinoresinol-forming dirigent protein has been identified, indicating that (+)-pinoresinol is a key intermediate[8][9].
Conversion of Pinoresinol to the Dibenzocyclooctadiene Scaffold
Following the formation of (+)-pinoresinol, a series of enzymatic reactions, including reduction, cyclization, and oxidative modifications, are required to form the characteristic dibenzocyclooctadiene skeleton. This part of the pathway is less defined but is thought to involve pinoresinol-lariciresinol reductases (PLRs) and cytochrome P450 enzymes[10][11]. The PLRs catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol[12]. Subsequent intramolecular cyclization and further modifications by CYPs are proposed to yield the dibenzocyclooctadiene core.
Putative Final Steps to Schisanhenol
The final steps in the biosynthesis of Schisanhenol likely involve specific hydroxylations and methylations on the dibenzocyclooctadiene scaffold. These reactions are catalyzed by specific cytochrome P450 monooxygenases and O-methyltransferases (OMTs). Transcriptome analyses of S. chinensis have revealed a number of candidate CYP and OMT genes that are co-expressed with other genes in the lignan pathway, suggesting their involvement in the final tailoring steps[4][13].
Quantitative Data on Lignan Content in Schisandra chinensis
The concentration of Schisanhenol and other lignans can vary significantly depending on the plant part, geographical origin, and developmental stage. The following tables summarize quantitative data from various studies.
Table 1: Content of Major Lignans in Schisandra chinensis Fruit
| Lignan | Content Range (mg/g dry weight) | Analytical Method | Reference |
| Schisandrin (B1198587) | 0.70 - 8.41 | HPLC | [14] |
| Gomisin A | 0.20 - 3.01 | HPLC | [14] |
| Gomisin N | 0.57 - 7.69 | HPLC | [14] |
| Deoxyschizandrin | 1.06 | HPLC | [14] |
| Schisantherin A | Not specified | HPLC-MS | [15] |
| Schisanhenol | Not specified | HPLC-MS | [15] |
Table 2: Quantitative Analysis of Lignans in Different Batches of S. chinensis
| Lignan | Mean Content (mg/g) | RSD (%) | Analytical Method | Reference |
| Schisandrin C | Not specified | 0.04 (LOD) | HPLC | [16] |
| Schisantherin B | Not specified | 0.43 (LOD) | HPLC | [16] |
| Schisanhenol | Not specified | 1.15 | HPLC | [16] |
(Note: Direct quantitative data for Schisanhenol is often grouped with other lignans or not explicitly stated in all reviewed literature. The tables reflect the available data.)
Experimental Protocols
Extraction of Lignans from Schisandra chinensis
This protocol outlines a general procedure for the extraction of lignans for analytical purposes.
-
Sample Preparation: Air-dry the plant material (e.g., fruits, stems) and grind into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 48 hours. Repeat the extraction four times with fresh solvent[1].
-
Alternatively, use matrix solid-phase dispersion (MSPD) with a diol-functionalized silica (B1680970) dispersant and 85% methanol (B129727) as the eluting solvent for a combined extraction and purification step[16].
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation (Optional): Suspend the crude extract in hot water and partition successively with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity[1]. The lignan fraction is typically enriched in the ethyl acetate phase.
Quantification of Schisanhenol by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the quantitative analysis of Schisanhenol.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[16].
-
Mobile Phase: A gradient elution system of acetonitrile (B52724) (A) and water (B) is commonly used. A typical gradient might be: 10–50% A over 30 min, 50–60% A over 2 min, 60–85% A over 25 min, and 85–100% A over 3 min[16].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm[16].
-
Quantification: Prepare a standard curve using purified Schisanhenol. Identify and quantify Schisanhenol in the extracts by comparing retention times and peak areas with the standard curve.
General Enzyme Assay for Lignan Biosynthesis
This protocol describes a general approach for assaying the activity of enzymes involved in lignan biosynthesis, such as laccases or reductases.
-
Enzyme Preparation: Heterologously express the candidate enzyme (e.g., from a S. chinensis cDNA library) in a suitable host like E. coli or yeast and purify the recombinant protein.
-
Reaction Mixture:
-
Prepare a buffered solution at the optimal pH for the enzyme.
-
Add necessary cofactors (e.g., NADPH for reductases).
-
Add the substrate (e.g., coniferyl alcohol for DIR/laccase assays, pinoresinol for PLR assays).
-
-
Enzyme Reaction: Initiate the reaction by adding the purified enzyme to the reaction mixture. Incubate at an optimal temperature for a defined period.
-
Reaction Termination and Product Analysis: Stop the reaction (e.g., by adding acid or organic solvent). Extract the products and analyze them by HPLC or LC-MS to identify and quantify the enzymatic products.
-
Controls: Run parallel reactions without the enzyme or with a heat-inactivated enzyme as negative controls.
Regulatory Mechanisms and Signaling
The biosynthesis of lignans in S. chinensis is a tightly regulated process influenced by developmental cues and environmental stimuli. Transcriptome analyses have shown that the expression of genes in the phenylpropanoid and lignan-specific pathways is upregulated during fruit development, correlating with the accumulation of lignans[5]. The expression of DIR and IGS1 (isoeugenol synthase 1) candidate genes, key for the upstream steps of schisandrin biosynthesis, increases in the later stages of fruit development[5]. This suggests a coordinated transcriptional regulation of the pathway. Further research is needed to identify the specific transcription factors and signaling pathways that govern Schisanhenol biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of Schisanhenol in Schisandra chinensis is a complex metabolic pathway rooted in phenylpropanoid metabolism. While the general enzymatic steps involving dirigent proteins, pinoresinol-lariciresinol reductases, and cytochrome P450s have been proposed, the precise sequence of reactions and the specific enzymes catalyzing each step to yield Schisanhenol remain to be definitively elucidated. Future research, leveraging functional genomics and metabolomics approaches, will be instrumental in fully characterizing this pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our understanding of Schisanhenol biosynthesis, paving the way for its sustainable production and therapeutic application.
References
- 1. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocols to measure stability of ligninolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]
- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into angiosperm evolution and lineage-specialized lignan biosynthesis from the early-diverging Schisandra genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Opposite stereoselectivities of dirigent proteins in Arabidopsis and schizandra species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 16. mdpi.com [mdpi.com]
The Pharmacology of Schisanhenol: A Comprehensive Technical Review
An In-depth Examination of a Promising Natural Compound for Neuroprotection, Anti-inflammation, and More
Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandra genus, has emerged as a compound of significant interest in the scientific and medical communities. Possessing a range of potent pharmacological activities, this natural product is being actively investigated for its therapeutic potential in a variety of disease contexts, including neurodegenerative disorders, inflammatory conditions, and viral infections. This technical guide provides a comprehensive review of the current understanding of Schisanhenol's pharmacology, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.
Core Pharmacological Activities
Schisanhenol exhibits a diverse pharmacological profile, with key activities demonstrated in preclinical studies. These include neuroprotective, anti-inflammatory, antioxidant, and antiviral effects.
Neuroprotective Effects
Schisanhenol has shown promise in models of cognitive impairment and neurodegeneration. In a key study, intraperitoneal administration of Schisanhenol at doses of 10, 30, or 100 mg/kg significantly attenuated scopolamine-induced cognitive impairment in mice, as measured by the Morris water maze test.[1][2] The underlying mechanism for this neuroprotection appears to be multifactorial. Schisanhenol was found to increase the activity of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px) while decreasing levels of the lipid peroxidation product malondialdehyde (MDA) and the activity of acetylcholinesterase (AChE) in the hippocampus.[1][2]
Furthermore, investigations into the molecular signaling pathways involved revealed that Schisanhenol upregulates the expression of SIRT1 and PGC-1α and reduces the phosphorylation of Tau protein at the Ser396 residue in the hippocampus.[1] This suggests that the neuroprotective effects of Schisanhenol are mediated, at least in part, through the activation of the SIRT1-PGC-1α-Tau signaling pathway, which is crucial for neuronal survival and function.[1]
Anti-inflammatory and Immunomodulatory Activity
Schisanhenol has demonstrated significant anti-inflammatory properties, particularly in the context of cytokine storms, which are a major contributor to the pathology of severe inflammatory conditions.[3][4] In cellular models using THP-1 macrophages, Schisanhenol was shown to inhibit the activity of the NF-κB signaling pathway in a concentration-dependent manner.[3][4] This inhibition of NF-κB, a key regulator of the inflammatory response, leads to a reduction in the production of pro-inflammatory cytokines.[3][4][5]
In a murine model of lipopolysaccharide (LPS)-induced acute inflammation, Schisanhenol effectively suppressed the systemic inflammatory response and alleviated acute lung injury.[3][4] Network pharmacology studies have suggested that Schisanhenol's anti-inflammatory effects may be mediated through interactions with key targets such as matrix metalloproteinase 9 (MMP9), proto-oncogene tyrosine-protein kinase Src (SRC), and the mammalian target of rapamycin (B549165) (mTOR).[3][4]
Antioxidant Activity
The antioxidant properties of Schisanhenol are a cornerstone of its pharmacological profile and contribute to its protective effects in various disease models. It has been shown to directly scavenge free radicals and to enhance the endogenous antioxidant defense systems. For instance, Schisanhenol completely inhibited iron and cysteine-induced malondialdehyde (MDA) formation in rat liver microsomes at a concentration of 1 mM.[2]
In a study investigating mycophenolic acid (MPA)-induced intestinal epithelial cell barrier damage, Schisanhenol was found to activate the Nrf2/HO-1 signaling pathway.[6][7] This pathway is a critical regulator of cellular antioxidant responses. By upregulating Nrf2 and its downstream target heme oxygenase-1 (HO-1), Schisanhenol reduced intracellular reactive oxygen species (ROS) accumulation and increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[6]
Antiviral Activity
Preliminary studies have indicated that Schisanhenol possesses antiviral properties. It has been shown to reduce HIV-1 viral titers in H9 T cells with an EC50 of 5.7 µM.[2] Additionally, Schisanhenol has demonstrated protective effects against tobacco mosaic virus (TMV) infection in N. glutinosa at concentrations ranging from 0.15 to 0.5 mM.[2]
Quantitative Pharmacological Data
To facilitate a clear comparison of the potency and efficacy of Schisanhenol across different experimental systems, the following tables summarize the available quantitative data.
| Activity | Model System | Parameter | Value | Reference |
| Anti-HIV-1 | H9 T cells | EC50 | 5.7 µM | [2] |
| Inhibition of UGT2B7 | in vitro | % Residual Activity | 7.9% | [8] |
| Antioxidant | Rat liver microsomes | Concentration for complete inhibition of MDA formation | 1 mM | [2] |
| Anti-TMV | N. glutinosa leaves | Protective Concentration | 0.15 - 0.5 mM | [2] |
| In Vivo Efficacy (Cognitive Enhancement) | Animal Model | Dosage (i.p.) | Key Findings | Reference |
| Attenuation of scopolamine-induced cognitive impairment | Mice | 10, 30, 100 mg/kg | Significantly improved performance in Morris water maze | [1][2] |
| Modulation of hippocampal biomarkers | Mice | 10, 30, 100 mg/kg | Increased SOD and GSH-px; Decreased AChE and MDA | [1][2] |
| In Vivo Efficacy (Intestinal Barrier Protection) | Cell Model | Dosage | Key Findings | Reference |
| Protection against MPA-induced damage | Caco-2 cells | 5, 10, 25 µM | Increased cell viability, upregulated Bcl-2, ZO-1, and occludin | [6] |
Key Signaling Pathways and Mechanisms of Action
The pharmacological effects of Schisanhenol are underpinned by its modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below to aid in the replication and further investigation of Schisanhenol's pharmacological effects.
Morris Water Maze for Cognitive Function Assessment
-
Objective: To evaluate spatial learning and memory in mice.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged beneath the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Groups:
-
Vehicle control group (normal saline)
-
Model group (scopolamine 1mg/kg)
-
Schisanhenol groups (10, 30, 100 mg/kg)
-
Positive control group (e.g., Galantamine 3 mg/kg)
-
-
Data Analysis: Statistical analysis of escape latency and time spent in the target quadrant between groups.[1]
Western Blotting for Protein Expression Analysis
-
Objective: To quantify the expression levels of specific proteins in tissue or cell lysates.
-
Procedure:
-
Protein Extraction: Hippocampal tissues or cell pellets are homogenized in lysis buffer to extract total protein.
-
Protein Quantification: The concentration of total protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., SIRT1, PGC-1α, p-Tau, Nrf2, HO-1, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[1][6]
-
Measurement of Antioxidant Enzyme Activity and MDA Levels
-
Objective: To assess the level of oxidative stress and the activity of antioxidant defense enzymes.
-
Procedure:
-
Tissue/Cell Homogenization: Samples are homogenized in appropriate buffers.
-
Assay Kits: Commercially available assay kits are used to measure the activity of SOD and GSH-px, and the concentration of MDA.
-
Spectrophotometry: The assays are typically colorimetric and are read using a spectrophotometer at specific wavelengths according to the kit instructions.
-
-
Data Analysis: The enzyme activities and MDA levels are calculated based on standard curves and normalized to the total protein concentration of the sample.[1][6]
NF-κB Activity Assay
-
Objective: To measure the activity of the NF-κB transcription factor.
-
Cell Line: THP-1/NF-κB reporter cells (human myeloid leukemia mononuclear cells stably transfected with an NF-κB-driven luciferase reporter gene).
-
Procedure:
-
Cell Treatment: Cells are pre-treated with various concentrations of Schisanhenol followed by stimulation with an NF-κB activator (e.g., LPS).
-
Luciferase Assay: After incubation, a luciferase substrate is added to the cells.
-
Luminescence Measurement: The luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
-
Data Analysis: The luminescence signal in the treated groups is compared to that of the stimulated and unstimulated control groups.[3][4]
Pharmacokinetics
While comprehensive pharmacokinetic data for Schisanhenol as a single compound is still emerging, studies on the pharmacokinetics of lignans (B1203133) from Schisandra chinensis extracts provide some initial insights. A validated UPLC-MS/MS method has been successfully applied to determine the plasma concentrations of several lignans, including Schisanhenol, after oral administration of a S. chinensis extract to rats.[9][10] These studies indicate that the pharmacokinetic profiles of individual lignans can be influenced by other components within the extract, which may affect their absorption and elimination rates.[9][10] Further dedicated pharmacokinetic studies on purified Schisanhenol are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion and Future Directions
Schisanhenol is a promising natural compound with a well-documented portfolio of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Its mechanisms of action are being progressively elucidated, with key roles identified for the SIRT1-PGC-1α-Tau, NF-κB, and Nrf2/HO-1 signaling pathways. The quantitative data available to date support its potential for therapeutic development.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic and Toxicological Profiling: Detailed studies are needed to understand the ADME properties and safety profile of Schisanhenol.
-
In-depth Mechanistic Studies: Further investigation into the direct molecular targets of Schisanhenol will provide a more complete understanding of its mechanisms of action.
-
Evaluation in a Wider Range of Disease Models: The therapeutic potential of Schisanhenol should be explored in additional preclinical models of neurodegenerative diseases, chronic inflammatory conditions, and other relevant disorders.
-
Chemical Synthesis and Analogue Development: The development of efficient synthetic routes and the generation of novel analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 5. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
A Comprehensive Technical Guide to Schisanhenol (Gomisin K3): Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol, also known as Gomisin K3, is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandra genus, notably Schisandra rubriflora. This document provides an in-depth technical overview of the structural elucidation and characterization of Schisanhenol. It includes detailed spectroscopic data, a summary of its biological activities with relevant quantitative metrics, and comprehensive experimental protocols for its isolation and analysis. Furthermore, key signaling pathways modulated by Schisanhenol are visualized to facilitate a deeper understanding of its mechanism of action.
Structural Elucidation
The definitive structure of Schisanhenol was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Schisanhenol (Gomisin K3)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 148.9 | - |
| 2 | 111.8 | 6.65 (s) |
| 3 | 147.5 | - |
| 4 | 125.4 | 6.82 (s) |
| 5 | 135.2 | - |
| 6 | 35.1 | 2.58 (m), 2.15 (m) |
| 7 | 42.3 | 1.85 (m) |
| 8 | 29.8 | 2.45 (m), 2.05 (m) |
| 9 | 131.5 | - |
| 10 | 115.7 | 6.71 (s) |
| 11 | 151.8 | - |
| 12 | 141.1 | - |
| 13 | 122.6 | - |
| 14 | 133.7 | - |
| C-7 Me | 12.9 | 0.98 (d, 6.8) |
| C-8 Me | 21.4 | 1.05 (d, 7.0) |
| 1-OMe | 56.1 | 3.89 (s) |
| 2-OMe | 61.2 | 3.91 (s) |
| 3-OMe | 56.0 | 3.87 (s) |
| 12-OMe | 60.8 | 3.58 (s) |
| 13-OMe | 55.9 | 3.85 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Table 2: Mass Spectrometry Data for Schisanhenol (Gomisin K3)
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 403.2110 | 388, 371, 357, 329 |
Note: Fragmentation patterns can provide valuable information about the compound's structure, such as the loss of methyl or methoxy (B1213986) groups.
Structural Elucidation Workflow
The process of determining the structure of Schisanhenol involves a logical sequence of experimental and analytical steps.
Characterization of Biological Activity
Schisanhenol exhibits a range of promising biological activities, positioning it as a molecule of interest for drug development.
Quantitative Bioactivity Data
Table 3: Summary of Schisanhenol's Biological Activities
| Activity | Assay | Model | IC₅₀/EC₅₀/Result |
| Antioxidant | DPPH Radical Scavenging | In vitro | Data not yet available for the pure compound; extracts show activity. |
| ABTS Radical Scavenging | In vitro | Data not yet available for the pure compound; extracts show activity. | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Data not yet available for the pure compound. |
| Neuroprotective | Scopolamine-induced memory impairment | In vivo (mice) | Attenuates cognitive impairment at 10, 30, and 100 mg/kg.[1] |
| Acetylcholinesterase (AChE) Inhibition | In vivo (mice) | Decreases AChE content in the hippocampus.[1] |
Note: While specific IC₅₀ values for the pure compound in some assays are not yet widely published, extracts of Schisandra species containing Schisanhenol have demonstrated significant activity. Further research with the isolated compound is warranted.
Key Signaling Pathways
Schisanhenol has been shown to modulate several critical signaling pathways involved in cellular protection and function.
Schisanhenol has been demonstrated to improve learning and memory in scopolamine-treated mice by activating the SIRT1/PGC-1α signaling pathway and reducing the phosphorylation of Tau protein.[1]
Experimental Protocols
Isolation and Purification of Schisanhenol
This protocol outlines a general method for the isolation of Schisanhenol from Schisandra rubriflora.
Materials:
-
Dried and powdered plant material (Schisandra rubriflora)
-
Solvents: Ethanol (B145695), petroleum ether, ethyl acetate (B1210297), methanol (B129727), acetone
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for column chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: The dried plant material is extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure.
-
Partitioning: The concentrated extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.
-
Further Purification: Fractions containing Schisanhenol are further purified using Sephadex LH-20 column chromatography and/or preparative HPLC with a suitable mobile phase (e.g., methanol-water gradient).
-
Identification: The purity and identity of the isolated Schisanhenol are confirmed by TLC, HPLC, NMR, and MS analysis.
Antioxidant Activity Assays (General Protocols)
-
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Various concentrations of Schisanhenol are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.
-
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is generated by reacting ABTS with potassium persulfate.
-
The ABTS radical solution is diluted with a suitable buffer to a specific absorbance.
-
Various concentrations of Schisanhenol are added to the ABTS radical solution.
-
The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.
-
The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.
Anti-inflammatory Activity Assay (General Protocol)
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of Schisanhenol for a specified time.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.
Neuroprotective Activity Assay
-
Animal Model: Male mice are used for the study.
-
Drug Administration: Mice are administered with Schisanhenol (e.g., 10, 30, 100 mg/kg, intraperitoneally) for a set period. A positive control group (e.g., galantamine) and a model group are also included.[1]
-
Induction of Amnesia: Memory impairment is induced by the administration of scopolamine (B1681570) (e.g., 1 mg/kg, intraperitoneally) before behavioral testing.[1]
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate long-term memory.
-
Y-Maze Test: To assess short-term spatial working memory.
-
-
Biochemical Analysis: After behavioral testing, brain tissues (e.g., hippocampus) are collected for the analysis of acetylcholinesterase (AChE) activity and other relevant biomarkers.[1]
Conclusion
Schisanhenol (Gomisin K3) is a well-characterized dibenzocyclooctadiene lignan with a defined chemical structure and promising biological activities. Its neuroprotective effects, mediated at least in part through the SIRT1/PGC-1α/Tau signaling pathway, make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this natural product. Future studies should focus on elucidating more specific quantitative bioactivity data and expanding the understanding of its molecular mechanisms of action.
References
Schisanhenol: A Comprehensive Technical Guide to its In Vitro and In Vivo Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol (B1681549), a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandra genus, has garnered significant scientific interest for its diverse and potent pharmacological effects. Traditionally used in herbal medicine, rigorous scientific investigation has begun to elucidate the mechanisms underlying its therapeutic potential. This technical guide provides a detailed overview of the in vitro and in vivo biological activities of Schisanhenol, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and drug development efforts.
In Vitro Biological Activities
Schisanhenol has demonstrated a wide range of biological activities in various cell-based assays. These studies have been instrumental in understanding its mechanism of action at the cellular and molecular level.
Antioxidant Activity
Schisanhenol exhibits robust antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS) and the activation of endogenous antioxidant defense systems. In vitro studies have shown that Schisanhenol can directly neutralize free radicals and upregulate the expression of key antioxidant enzymes.[1][2][3][4][5][6]
Table 1: Summary of In Vitro Antioxidant Activity of Schisanhenol
| Assay Type | Cell Line/System | Key Findings | Reference |
| DPPH Radical Scavenging | Cell-free | Significant radical scavenging activity. | [7][8][9][10] |
| ABTS Radical Scavenging | Cell-free | Potent scavenging of ABTS radicals. | [7][8][10] |
| ROS Accumulation | Caco-2 cells | Reduced mycophenolic acid-induced intracellular ROS accumulation.[1][2][3] | [1][2][3] |
| Oxidative Biomarkers | Caco-2 cells | Increased levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[1][2][3] | [1][2][3] |
| Microsome Lipid Peroxidation | Rat liver microsomes | Inhibited Vit C/NADPH-induced lipid peroxidation.[5] | [5] |
| LDL Oxidation | Human LDL | Inhibited Cu2+-induced LDL oxidation in a dose-dependent manner.[5] | [5] |
Anti-inflammatory Activity
Schisanhenol has been shown to possess significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It can suppress the production of pro-inflammatory mediators and cytokines.[11]
Table 2: Summary of In Vitro Anti-inflammatory Activity of Schisanhenol
| Cell Line | Stimulant | Key Findings | Reference |
| THP-1 cells | Lipopolysaccharide (LPS) | Inhibited NF-κB signaling pathway activity in a concentration-dependent manner.[11] | [11] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[12][13] | [12][13][14] |
| Human hepatic stellate cells (LX-2) | - | Inhibited the phosphorylation of NF-κB.[15] | [15] |
Hepatoprotective Activity
In vitro studies have highlighted the potential of Schisanhenol in protecting liver cells from various insults. It has been observed to inhibit the activation of hepatic stellate cells, a key event in liver fibrosis, and to ameliorate lipid accumulation in hepatocytes.[15][16][17]
Table 3: Summary of In Vitro Hepatoprotective Activity of Schisanhenol
| Cell Line | Treatment | Key Findings | Reference |
| HepG2 cells | Free fatty acid (FFA) | Decreased lipid accumulation.[16][17] | [16][17] |
| Human hepatic stellate cells (LX-2) | - | Inhibited the activation of LX-2 cells in a dose-dependent manner.[15] | [15] |
Neuroprotective Activity
Schisanhenol has demonstrated neuroprotective effects in cellular models, suggesting its potential in the management of neurodegenerative diseases.
Table 4: Summary of In Vitro Neuroprotective Activity of Schisanhenol
| Cell Line | Treatment | Key Findings | Reference |
| Bovine aorta endothelial cells | ox-LDL | Attenuated ox-LDL-induced apoptosis and reactive oxygen species generation.[18] | [18] |
In Vivo Biological Activities
Animal studies have corroborated the promising in vitro findings, demonstrating the therapeutic potential of Schisanhenol in various disease models.
Neuroprotective and Cognitive-Enhancing Effects
In a mouse model of cognitive impairment, Schisanhenol administration was found to improve learning and memory. This effect was associated with the modulation of cholinergic and antioxidant systems, as well as key signaling pathways in the hippocampus.[19]
Table 5: Summary of In Vivo Neuroprotective Effects of Schisanhenol in Scopolamine-Treated Mice
| Parameter | Effect of Schisanhenol (10, 30, 100 mg/kg) | Reference |
| Cognitive Function (Morris Water Maze) | Significantly attenuated scopolamine-induced cognitive impairment.[19] | [19] |
| Acetylcholinesterase (AChE) Activity | Decreased AChE content in the hippocampus.[19] | [19] |
| Oxidative Stress Markers (Hippocampus) | Increased activity of SOD and GSH-px; decreased content of MDA.[19] | [19] |
| SIRT1 and PGC-1α Protein Levels | Increased levels in hippocampal tissues.[19] | [19] |
| Phosphorylated Tau Protein (Ser 396) | Decreased levels in hippocampal tissues.[19] | [19] |
Anti-inflammatory and Anti-Cytokine Storm Activity
In a mouse model of lipopolysaccharide (LPS)-induced acute inflammation, Schisanhenol effectively suppressed the systemic inflammatory response and alleviated acute lung injury, suggesting its potential in managing cytokine storm.[11]
Table 6: Summary of In Vivo Anti-inflammatory Effects of Schisanhenol
| Animal Model | Key Findings | Reference |
| LPS-induced acute inflammatory response in mice | Suppressed systemic inflammatory responses and alleviated LPS-induced acute lung injury.[11] | [11] |
Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)
In a high-fat diet (HFD)-induced mouse model of NAFLD, Schisanhenol demonstrated significant hepatoprotective effects by improving hepatic steatosis and modulating lipid metabolism.[16][17]
Table 7: Summary of In Vivo Hepatoprotective Effects of Schisanhenol in NAFLD Mice
| Parameter | Effect of Schisanhenol | Reference |
| Hepatic Steatosis | Improved hepatic steatosis.[16][17] | [16][17] |
| Lipid Accumulation | Effectively decreased lipid accumulation.[16][17] | [16][17] |
| miR-802/AMPK Pathway | Modulated the miR-802/AMPK pathway in the liver.[16] | [16] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies cited in the studies on Schisanhenol.
In Vitro Assays
-
Cell Culture:
-
Caco-2 cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
THP-1 cells: Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophages, cells were treated with phorbol (B1677699) 12-myristate 13-acetate (PMA).[11]
-
HepG2 cells: Grown in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
LX-2 cells: Maintained in DMEM supplemented with 10% FBS.
-
-
Antioxidant Assays:
-
DPPH and ABTS Radical Scavenging Assays: The scavenging activity of Schisanhenol against DPPH and ABTS radicals is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.[7][8][10]
-
Intracellular ROS Measurement: Cells are treated with Schisanhenol and then with an ROS-inducing agent. The intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) via flow cytometry or fluorescence microscopy.[1][2][3]
-
Measurement of Antioxidant Enzymes (SOD, CAT, GSH): The activities of SOD and CAT and the levels of GSH are determined using commercially available assay kits according to the manufacturer's instructions.[1][2][3]
-
-
Anti-inflammatory Assays:
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
ELISA for Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[14]
-
Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways are determined by Western blotting using specific primary and secondary antibodies.[11][15][19]
-
-
Hepatoprotective Assays:
-
Oil Red O Staining: To visualize lipid accumulation in hepatocytes, cells are fixed and stained with Oil Red O solution. The stained lipid droplets are then observed under a microscope and can be quantified by extracting the dye and measuring its absorbance.
-
Cell Viability Assay (MTT/CCK-8): The protective effect of Schisanhenol against hepatotoxin-induced cell death is assessed using MTT or CCK-8 assays, which measure mitochondrial activity as an indicator of cell viability.[20]
-
In Vivo Studies
-
Animal Models:
-
Scopolamine-Induced Cognitive Impairment Model: Male mice are intraperitoneally injected with scopolamine (B1681570) to induce memory impairment. Schisanhenol is administered (e.g., intraperitoneally) at different doses prior to the scopolamine injection.[19]
-
LPS-Induced Acute Inflammation Model: Male C57BL/6J mice are injected with LPS to induce a systemic inflammatory response. Schisanhenol is administered prior to or after the LPS challenge.[11]
-
High-Fat Diet (HFD)-Induced NAFLD Model: Mice are fed a high-fat diet for several weeks to induce non-alcoholic fatty liver disease. Schisanhenol is administered orally during the study period.[16][17]
-
-
Behavioral Tests:
-
Morris Water Maze: This test is used to assess spatial learning and memory in rodents. The escape latency to find a hidden platform is recorded over several days of training.[19]
-
-
Biochemical Analysis:
-
Serum and Tissue Homogenates: Blood and tissue samples (e.g., hippocampus, liver) are collected for the measurement of various biochemical parameters, including enzyme activities (AChE, SOD, GSH-px), levels of oxidative stress markers (MDA), and concentrations of cytokines and lipids using commercial assay kits.[19]
-
-
Histological Analysis:
-
H&E Staining: Liver tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the overall liver morphology, including steatosis, inflammation, and necrosis.
-
Immunohistochemistry/Immunofluorescence: The expression and localization of specific proteins in tissue sections are visualized using specific antibodies.
-
Signaling Pathways and Experimental Workflows
The biological activities of Schisanhenol are mediated through its interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and experimental workflows.
References
- 1. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of inhibiting the activation of hepatic stellate cells by lignan components from the fruits of Schisandra chinensis and the mechanism of schisanhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of novel schisanhenol derivatives as potential hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol as a UGT2B7 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol (B1681549), a bioactive lignan (B3055560) found in plants of the Schisandra genus, has been identified as a potent inhibitor of the human UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme. UGT2B7 plays a critical role in the metabolism and clearance of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on schisanhenol's inhibitory effects on UGT2B7, including available quantitative data, detailed experimental protocols for assessing this inhibition, and a proposed workflow for elucidating its mechanism of action. This information is intended to support further research into the therapeutic potential and safety profile of schisanhenol and other lignan compounds.
Quantitative Data on UGT2B7 Inhibition
While detailed kinetic studies providing IC50 and Ki values for schisanhenol's inhibition of UGT2B7 are not yet widely published, initial screening studies have demonstrated its significant inhibitory potential. The available quantitative data is summarized in the table below.
| Compound | UGT Isoform | Test System | Substrate | Inhibitor Concentration (μM) | % Residual Activity | Reference |
| Schisanhenol | UGT2B7 | In vitro incubation | Not specified | 100 | 7.9% | [1][2] |
This initial finding underscores the necessity for more detailed kinetic analyses to fully characterize the inhibitory potency of schisanhenol.
Experimental Protocols
The following is a detailed, representative protocol for an in vitro UGT2B7 inhibition assay, based on established methodologies, which can be adapted for the specific investigation of schisanhenol.
Materials and Reagents
-
Enzyme Source: Human liver microsomes (HLMs) or recombinant human UGT2B7 supersomes.
-
Substrate: A specific probe substrate for UGT2B7 (e.g., zidovudine (B1683550) (AZT), morphine, or 4-methylumbelliferone).
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt.
-
Inhibitor: Schisanhenol (dissolved in a suitable solvent, e.g., DMSO).
-
Buffer: 0.1 M Potassium phosphate (B84403) buffer (pH 7.4).
-
Activating Agent: Alamethicin (B1591596).
-
Stopping Solution: Acetonitrile (B52724) with an internal standard.
-
Other Reagents: Magnesium chloride (MgCl2), Tris-HCl.
Instrumentation
-
High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of the metabolite.
-
Incubator or water bath capable of maintaining 37°C.
-
Centrifuge.
-
Vortex mixer.
Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the UGT2B7 substrate, schisanhenol, and internal standard in appropriate solvents.
-
Prepare the incubation buffer containing MgCl2.
-
Prepare the UDPGA cofactor solution.
-
-
Microsome Activation (Latency Removal):
-
Pre-incubate the microsomes with alamethicin in the incubation buffer on ice for 15-20 minutes to disrupt the membrane and ensure full access of the substrate and cofactor to the enzyme's active site.
-
-
Incubation:
-
In a microcentrifuge tube, combine the activated microsomes, incubation buffer, and varying concentrations of schisanhenol (or vehicle control).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the UGT2B7 substrate and UDPGA.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range for product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the glucuronidated metabolite.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of schisanhenol relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the schisanhenol concentration and fitting the data to a suitable sigmoidal dose-response model.
-
Visualizations: Workflows and Proposed Mechanisms
To facilitate a deeper understanding of the experimental and theoretical approaches to studying schisanhenol's interaction with UGT2B7, the following diagrams are provided.
Caption: Experimental workflow for in vitro UGT2B7 inhibition assay.
While the precise signaling pathway for schisanhenol's inhibition of UGT2B7 is not yet elucidated, a logical next step in the research would be to investigate the molecular interactions through computational methods. The following diagram outlines a proposed workflow for such an investigation.
References
Methodological & Application
Application Note: Quantification of Schisanhenol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Schisanhenol, a bioactive lignan (B3055560) found in Schisandra sphenanthera. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control of herbal medicines. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity. This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate seamless adoption and implementation in a laboratory setting.
Introduction
Schisanhenol is one of the primary bioactive lignans (B1203133) isolated from the fruit of Schisandra sphenanthera, a plant with a long history of use in traditional medicine. Pharmacological studies have indicated its potential therapeutic effects, making the accurate quantification of Schisanhenol crucial for the quality control of raw materials and finished herbal products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of active constituents in complex mixtures such as herbal extracts.[1][2] This application note presents a detailed HPLC method for the reliable determination of Schisanhenol.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Ultrasonic Bath: For sample extraction.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Syringe Filters: 0.45 µm PTFE or nylon.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and formic acid. Deionized water (18.2 MΩ·cm).
-
Reference Standard: Schisanhenol (purity ≥ 98%).
Chromatographic Conditions
A summary of the optimized HPLC conditions for the quantification of Schisanhenol is presented in the table below.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | A time-based linear gradient can be optimized. A typical starting point is 70% A, moving to 30% A over 30 minutes. |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 230 nm[1] |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Schisanhenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Sample Grinding: Grind the dried fruits of Schisandra sphenanthera into a fine powder (40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol.[2]
-
Ultrasonic Extraction: Perform ultrasonic extraction for 30 minutes at room temperature.[2]
-
Filtration: After extraction, allow the mixture to cool to room temperature and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration of Schisanhenol, the sample extract may need to be diluted with methanol to fall within the linear range of the calibration curve.
HPLC Analysis Workflow
Caption: Experimental workflow for Schisanhenol quantification.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, and stability.[3][4]
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of Schisanhenol.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[2][5] |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (50 µg/mL) were performed.
| Precision Type | Acceptance Criteria (RSD%) |
| Intra-day Precision | ≤ 2.0% |
| Inter-day Precision | ≤ 2.0% |
Accuracy
Accuracy was assessed through a recovery study. A known amount of Schisanhenol standard was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The recovery was calculated based on the difference between the measured and the original sample concentrations.
| Spiking Level | Acceptance Criteria (Recovery %) |
| Low | 95 - 105% |
| Medium | 95 - 105% |
| High | 95 - 105% |
Stability
The stability of the sample solution was evaluated by analyzing it at different time intervals (0, 2, 4, 8, 12, and 24 hours) when stored at room temperature. The results indicated that the sample solution was stable for at least 24 hours, with the relative standard deviation (RSD) of the peak areas being less than 2.0%.[3]
Signaling Pathway (Illustrative)
While Schisanhenol's mechanism of action is a subject of ongoing research, a hypothetical signaling pathway diagram can illustrate its potential interactions. The following diagram is for illustrative purposes and represents a potential pathway that could be investigated.
Caption: Hypothetical signaling pathway of Schisanhenol.
Conclusion
The HPLC method described in this application note is simple, sensitive, accurate, and reliable for the quantitative determination of Schisanhenol in Schisandra sphenanthera.[1] The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for routine quality control and research applications. The provided protocols and workflows are designed to be easily implemented in a laboratory setting.
References
- 1. A simple and sensitive HPLC method for the simultaneous determination of eight bioactive components and fingerprint analysis of Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. tpcj.org [tpcj.org]
- 5. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the GC-MS Analysis of Schisanhenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Schisanhenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, instrument parameters, and method validation are outlined to ensure reliable and reproducible results.
Introduction
Schisanhenol and its derivatives are dibenzocyclooctadiene lignans (B1203133) found in the fruits of Schisandra species, which have a long history of use in traditional medicine. Modern pharmacological studies have revealed a wide range of biological activities for these compounds, including neuroprotective, hepatoprotective, and anti-inflammatory effects. Accurate and sensitive analytical methods are crucial for the quality control of raw materials, pharmacokinetic studies, and the development of new therapeutic agents based on these natural products. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the separation and quantification of these structurally related compounds.
Quantitative Data Summary
The following tables summarize the method validation parameters for the quantitative analysis of Schisandra lignans, including compounds structurally related to Schisanhenol, using chromatographic methods. While specific GC-MS data for every Schisanhenol derivative is not always available in a single comprehensive study, the presented data from various studies on key Schisandra lignans provide a reliable reference for method development and validation.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) of Schisandra Lignans by HPLC-UV. [1]
| Analyte | Regression Equation | Correlation Coefficient (r) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Schisandrin | y = 123574x + 1644.7 | > 0.9995 | 25.02 - 150.1 | 0.05 | 0.15 |
| Gomisin J | y = 137292x + 879.15 | > 0.9995 | 5.20 - 31.20 | - | - |
| Schisandrol B | - | > 0.9995 | 10.99 - 65.94 | - | - |
| Angeloylgomisin H | - | > 0.9995 | 14.10 - 84.60 | - | - |
| Gomisin G | - | > 0.9995 | 2.55 - 15.30 | - | - |
| Schisantherin A | - | > 0.9995 | 3.79 - 22.74 | - | - |
| Schisantherin B | - | > 0.9995 | 8.32 - 49.92 | - | - |
| Deoxyschisandrin | - | > 0.9995 | 5.16 - 30.96 | - | - |
| γ-Schisandrin | - | > 0.9995 | 9.10 - 54.60 | - | - |
| Schisandrin B | - | > 0.9995 | 20.70 - 124.2 | - | - |
| Schisandrin C | - | > 0.9995 | 4.56 - 27.36 | - | - |
Note: '-' indicates data not provided in the cited source.
Table 2: Precision and Accuracy Data for the Quantification of Schisandra Lignans. [2]
| Analyte | Intraday Precision (RSD, %) | Interday Precision (RSD, %) | Recovery (%) |
| Schisanhenol | 1.05 | 1.15 | 98.2 - 102.1 |
| Schisandrin C | 0.21 | - | 97.9 - 101.5 |
| Schisantherin B | - | 1.15 | 98.5 - 102.3 |
| Schisandrin B | - | 0.80 | 97.8 - 101.9 |
Note: '-' indicates data not provided in the cited source. The data for Schisanhenol is from an HPLC-DAD method but provides a good indication of expected performance.
Experimental Protocols
Protocol 1: Sample Preparation from Schisandra Fruits
This protocol outlines the extraction of Schisanhenol and its derivatives from the dried fruits of Schisandra chinensis.
Materials:
-
Dried Schisandra chinensis fruits
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grinding: Grind the dried fruits into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Extraction (for purification):
-
Dissolve the dried extract in 20 mL of water.
-
Transfer the aqueous solution to a separatory funnel and extract three times with 20 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness.
-
-
Solid-Phase Extraction (for further purification):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the dried extract from the previous step in 1 mL of the initial mobile phase for GC-MS analysis.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water-methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
-
Elute the target lignans with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of methanol or another appropriate solvent for GC-MS analysis.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
Protocol 2: GC-MS Analysis
This protocol provides a general procedure for the GC-MS analysis of Schisanhenol derivatives. Instrument parameters should be optimized for the specific analytes and instrument used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.
-
Ramp to 280 °C at a rate of 5 °C/min, hold for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, select characteristic ions for Schisanhenol and its derivatives.
Mandatory Visualizations
References
Standard Operating Procedure for the Use of Schisanhenol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Schisanhenol, a bioactive lignan (B3055560) compound isolated from Schisandra rubriflora, has demonstrated significant potential in cell culture applications, particularly in cancer research and cellular protection studies.[1][2] It exerts its effects by modulating key cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress.[1][3][4] These notes provide a summary of its applications, mechanism of action, and key experimental data.
Mechanism of Action:
Schisanhenol has been shown to influence multiple signaling pathways:
-
Inhibition of STAT3 Signaling: In hepatocellular carcinoma (HCC) cells, Schisanhenol suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This is achieved by inhibiting the phosphorylation of STAT3 at both Tyrosine 705 (via JAK/STAT3 and Src/STAT3 pathways) and Serine 727 (via PI3K/AKT/mTOR pathway).[1][2] The inhibition of STAT3 leads to the downregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, thereby suppressing tumor cell proliferation.[1][2]
-
Modulation of PI3K/AKT/mTOR Pathway: Schisanhenol has been observed to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[1][5][6] This inhibition contributes to its anti-proliferative and apoptotic effects in cancer cells.[6]
-
Activation of Nrf2/HO-1 Pathway: In intestinal epithelial cells, Schisanhenol alleviates mycophenolic acid-induced damage by activating the Nrf2/HO-1 signaling pathway.[3][4] This pathway plays a critical role in the cellular antioxidant response, and its activation by Schisanhenol leads to reduced intracellular reactive oxygen species (ROS) accumulation and increased levels of antioxidant enzymes.[3][4]
-
Inhibition of NF-κB Signaling: Schisanhenol can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][8] This contributes to its anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[7][8]
Anticancer Effects:
-
Induction of Apoptosis: Schisanhenol induces apoptosis, or programmed cell death, in various cancer cell lines.[9][10][11][12] This is a primary mechanism of its anti-cancer activity.
-
Inhibition of Proliferation and Colony Formation: It effectively inhibits the proliferation and colony-forming ability of cancer cells, as demonstrated in hepatocellular carcinoma models.[1][2]
Cytoprotective Effects:
-
Neuroprotection: Pre-treatment with Schisanhenol has been shown to protect neuronal cells from MPP+-induced apoptosis.[1]
-
Intestinal Barrier Protection: It can alleviate damage to the intestinal epithelial barrier by reducing apoptosis and oxidative stress.[3][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of Schisanhenol in various cell culture experiments.
| Cell Line | Concentration(s) | Incubation Time | Observed Effects | Reference |
| SH-SY5Y (Neuroblastoma) | 1 µM, 10 µM, 50 µM | Not Specified | Dose-dependent amelioration of MPP+-induced neuronal injury and improvement of cell viability. | [1] |
| Caco-2 (Intestinal Epithelial) | 5 µM, 10 µM, 25 µM | 24 hours | Significantly increased viability of MPA-treated cells, upregulated Bcl-2, reduced apoptosis, and increased expression of ZO-1 and occludin. | [4] |
| Hepatocellular Carcinoma (HCC) Cells | Not Specified | Not Specified | Decreased cell viability and inhibited PD-L1 expression. | [1][2] |
| THP-1 (Monocytic) | 10 µM, 20 µM | 24 hours | Suppressed LPS-induced NF-κB activity and inflammatory response. | [7] |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the key signaling pathways affected by Schisanhenol and a general experimental workflow for its use in cell culture.
Caption: Schisanhenol inhibits STAT3 signaling pathways.
Caption: Schisanhenol activates the Nrf2/HO-1 antioxidant pathway.
Caption: General experimental workflow for Schisanhenol.
Protocols
Preparation of Schisanhenol Stock Solution
Schisanhenol is typically a solid, white to off-white powder.
-
Reconstitution: Dissolve Schisanhenol powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[13]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CCK-8/MTT)
This protocol is to assess the effect of Schisanhenol on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Schisanhenol (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression
This protocol is to determine the effect of Schisanhenol on the expression levels of specific proteins (e.g., STAT3, p-STAT3, AKT, p-AKT, PD-L1, Bcl-2).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Schisanhenol at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the extent of apoptosis induced by Schisanhenol.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Schisanhenol as described previously.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisanhenol Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 8. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 9. A compound isolated from Schisandra chinensis induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
Application of Schisanhenol as a Standard in Neuroprotective Assays
Introduction
Schisanhenol, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra rubriflora, has demonstrated significant neuroprotective properties in preclinical studies. Its ability to mitigate neuronal damage and cognitive deficits makes it a valuable standard compound for in vitro and in vivo neuroprotective assays. These application notes provide detailed protocols for utilizing Schisanhenol as a positive control or test compound in studies investigating neurodegenerative diseases and cognitive impairment.
I. In Vitro Neuroprotective Assay: MPP+-Induced Apoptosis in SH-SY5Y Cells
This assay evaluates the protective effect of Schisanhenol against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for Parkinson's disease.
Data Presentation
Table 1: Neuroprotective Effect of Schisanhenol on MPP+-Treated SH-SY5Y Cell Viability [1]
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100.0 ± 2.22 |
| MPP+ | 500 µM | 49.23 ± 4.57 |
| Schisanhenol + MPP+ | 1 µM + 500 µM | 70.66 ± 5.42 |
| Schisanhenol + MPP+ | 10 µM + 500 µM | 81.25 ± 3.97 |
| Schisanhenol + MPP+ | 50 µM + 500 µM | 94.33 ± 3.28 |
Data are presented as mean ± SD.
Experimental Protocol: MTT Assay
1. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Treatment:
-
Pre-treat the cells with varying concentrations of Schisanhenol (1 µM, 10 µM, 50 µM) for 24 hours.
-
Induce neurotoxicity by adding 500 µM MPP+ to the wells (except for the control group) and incubate for 48 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Visualization
Caption: Workflow for assessing the neuroprotective effect of Schisanhenol in vitro.
II. In Vivo Neuroprotective Assay: Scopolamine-Induced Cognitive Impairment in Mice
This assay assesses the ability of Schisanhenol to ameliorate learning and memory deficits induced by scopolamine (B1681570), a muscarinic receptor antagonist, in a mouse model of cognitive impairment.
Data Presentation
Table 2: In Vivo Dosing of Schisanhenol in a Scopolamine-Induced Cognitive Impairment Model [2]
| Treatment Group | Compound | Dose | Route of Administration |
| Vehicle Control | Normal Saline | - | Intraperitoneal (i.p.) |
| Model | Scopolamine | 1 mg/kg | Intraperitoneal (i.p.) |
| Positive Control | Galantamine | 3 mg/kg | Intraperitoneal (i.p.) |
| Schisanhenol Low Dose | Schisanhenol | 10 mg/kg | Intraperitoneal (i.p.) |
| Schisanhenol Medium Dose | Schisanhenol | 30 mg/kg | Intraperitoneal (i.p.) |
| Schisanhenol High Dose | Schisanhenol | 100 mg/kg | Intraperitoneal (i.p.) |
Experimental Protocol: Morris Water Maze
1. Animal Model and Treatment:
-
Use male mice randomly divided into the groups outlined in Table 2.
-
Administer Schisanhenol or Galantamine intraperitoneally once daily for a specified period (e.g., 7 days).
-
Thirty minutes after the final drug administration, induce cognitive impairment by injecting scopolamine (1 mg/kg, i.p.).
2. Morris Water Maze Test:
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-25°C) and a hidden platform (10 cm in diameter) submerged 1 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Training (e.g., 5 consecutive days):
-
Allow each mouse to swim freely for 60-120 seconds to find the hidden platform in four trials per day.
-
If the mouse fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Allow each mouse to swim for 60-120 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Visualization
Caption: Workflow for assessing the neuroprotective effect of Schisanhenol in vivo.
III. Mechanistic Analysis: Western Blotting of Signaling Pathways
Schisanhenol exerts its neuroprotective effects by modulating specific signaling pathways. Western blotting can be used to quantify the expression levels of key proteins in these pathways.
Signaling Pathways
1. SIRT1-PGC-1α-Tau Pathway: Schisanhenol has been shown to activate Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), leading to a decrease in the phosphorylation of Tau protein.[1][2]
2. ASK1-p38-NF-κB Pathway: Schisanhenol can suppress Apoptosis Signal-regulating Kinase 1 (ASK1), p38 mitogen-activated protein kinase (p38 MAPK), and Nuclear Factor-kappa B (NF-κB) signaling, thereby inhibiting apoptosis.[3]
Experimental Protocol: Western Blotting
1. Protein Extraction:
-
Homogenize brain tissue (e.g., hippocampus) or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
anti-SIRT1
-
anti-PGC-1α
-
anti-phospho-Tau (e.g., at Ser396)
-
anti-ASK1
-
anti-phospho-p38
-
anti-NF-κB p65
-
anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Visualization
Caption: Schisanhenol activates the SIRT1-PGC-1α pathway to reduce Tau phosphorylation.
Caption: Schisanhenol inhibits the ASK1-p38-NF-κB apoptotic pathway.
References
- 1. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schisanhenol Extraction
Introduction
Schisanhenol, a dibenzocyclooctadiene lignan (B3055560), is a significant bioactive compound predominantly found in the fruits of plants from the Schisandra genus, particularly Schisandra rubriflora and Schisandra chinensis. Lignans (B1203133) from Schisandra are well-regarded in traditional medicine and modern pharmacology for a range of therapeutic effects, including hepatoprotective, neuroprotective, and anti-inflammatory properties. Schisanhenol, specifically, has been shown to modulate key cellular signaling pathways, such as the Nrf2/HO-1 and SIRT1-PGC-1α-Tau pathways, highlighting its potential in the development of novel therapeutics for oxidative stress-related and neurodegenerative diseases.
These application notes provide detailed protocols for the extraction of Schisanhenol from plant material, catering to researchers in natural product chemistry, pharmacology, and drug development. The methodologies cover both traditional and modern techniques, offering a comparative basis for selecting the most suitable approach based on efficiency, yield, and available resources.
Data Presentation: Comparative Analysis of Extraction Methods
The efficiency of lignan extraction is highly dependent on the chosen method and solvent system. While data specifically comparing Schisanhenol yields across multiple methods is limited, studies on the extraction of other major lignans from Schisandra chinensis provide a strong comparative framework. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) generally offer higher efficiency and shorter extraction times compared to conventional methods.
| Extraction Method | Plant Material | Solvent System | Key Parameters | Total Lignan Yield (mg/g DW)[1][2] | Schisanhenol Yield (mg/100g DW) | Reference |
| Microwave-Assisted (MAE) | S. chinensis fruit | 75% Ethanol (B145695) | 1 min, 180 V equivalent | 12.87 ± 0.11 | Not Reported | [1][2] |
| Ultrasonic-Assisted (UAE) | S. chinensis fruit | 75% Ethanol | 1 min, 180 V equivalent | 11.95 ± 0.13 | Not Reported | [1][2] |
| Soxhlet Extraction | S. chinensis fruit | 75% Ethanol | 1 min, 180 V equivalent | 10.82 ± 0.15 | Not Reported | [1][2] |
| Heat Reflux | S. chinensis fruit | 75% Ethanol | 1 min, 180 V equivalent | 10.16 ± 0.12 | Not Reported | [1][2] |
| Maceration (General) | S. rubriflora fruit | Methanol | N/A (Extraction for analysis) | Not Reported | 454 | [3] |
Note: The "Total Lignan Yield" represents the combined content of five major lignans (Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C) from S. chinensis as a measure of method efficiency. The specific Schisanhenol yield is from a separate study on S. rubriflora.
Experimental Protocols
The following protocols are generalized for the extraction of lignans, including Schisanhenol, from dried and powdered Schisandra fruit. Optimization of parameters such as solvent concentration, time, and temperature may be required for specific equipment and plant batches.
Protocol for Maceration
Maceration is a simple, conventional extraction method suitable for thermally sensitive compounds.
Materials:
-
Dried, powdered Schisandra fruit (passed through a 40-60 mesh sieve)
-
70-80% Ethanol (v/v)
-
Erlenmeyer flask or sealed container
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 20 g of powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Seal the flask and place it on an orbital shaker at room temperature (25°C).
-
Macerate for 24-48 hours with continuous agitation.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-macerate the residue with an additional 150 mL of fresh solvent for another 24 hours to maximize yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude lignan extract.
-
Store the crude extract at -20°C for further purification.
Protocol for Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that provides higher efficiency than maceration but uses heat, which may degrade some compounds.
Materials:
-
Dried, powdered Schisandra fruit
-
75% Ethanol (v/v)
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh 10 g of powdered plant material and place it inside a cellulose extraction thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Add 200 mL of 75% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the flask using a heating mantle to a temperature that allows the solvent to boil gently and reflux. The extraction cycle should be continuous.
-
Continue the extraction for 6-8 hours or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool down.
-
Collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator at 40-50°C.
-
Store the resulting crude extract at -20°C.
Protocol for Ultrasonic-Assisted Extraction (UAE)
UAE uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.
Materials:
-
Dried, powdered Schisandra fruit
-
75% Ethanol (v/v)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz frequency)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered plant material into a 250 mL beaker.
-
Add 200 mL of 75% ethanol, achieving a solid-to-liquid ratio of 1:20 (w/v).[1][2]
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Perform sonication for 30-40 minutes at a controlled temperature (e.g., 40-50°C).
-
After extraction, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid residue.
-
Decant the supernatant (extract).
-
For exhaustive extraction, resuspend the pellet in 100 mL of fresh solvent and repeat the ultrasonic procedure.
-
Combine the supernatants from all extractions.
-
Concentrate the combined extract using a rotary evaporator.
-
Store the crude extract at -20°C.
Protocol for Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, causing cell rupture and rapid extraction of target compounds.
Materials:
-
Dried, powdered Schisandra fruit
-
75% Ethanol (v/v)
-
Microwave extraction vessel (closed-vessel system recommended)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 5 g of powdered plant material and place it into a microwave extraction vessel.
-
Add 100 mL of 75% ethanol to achieve a 1:20 solid-to-liquid ratio.[1][2]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters. A typical starting point is 300-500 W power for 2-5 minutes at a controlled temperature (e.g., 60-70°C).
-
After the extraction cycle is complete, allow the vessel to cool to room temperature before opening.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at -20°C for subsequent analysis or purification.
Mandatory Visualizations
Schisanhenol Extraction and Purification Workflow
References
Application Notes and Protocols for the Use of Schisanhenol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra species, notably Schisandra chinensis and Schisandra sphenanthera. These plants have a long history of use in traditional medicine. Modern pharmacological studies have revealed that Schisanhenol possesses a range of biological activities, including anti-inflammatory and neuroprotective effects.[1][2][3] As a well-characterized compound, Schisanhenol serves as an essential reference standard for the qualitative and quantitative analysis of herbal medicines and their derived products.[4][5] These application notes provide detailed protocols for the use of Schisanhenol in High-Performance Liquid Chromatography (HPLC) analysis, including sample preparation, standard solution preparation, and method validation. Additionally, it outlines the signaling pathways modulated by Schisanhenol, offering insights into its mechanism of action.
Physicochemical Properties of Schisanhenol
| Property | Value |
| IUPAC Name | (6S,7S,1R)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][2][4]dioxole |
| Molecular Formula | C₂₃H₃₀O₆ |
| Molecular Weight | 402.48 g/mol |
| CAS Number | 69363-14-0 |
| Appearance | White to off-white solid |
| Purity (as a reference standard) | ≥95.0% (HPLC) |
| Storage | 2-8°C |
Application: Quantitative Analysis of Schisanhenol in Herbal Medicine by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of Schisanhenol in herbal matrices.[4][6][7] A reversed-phase C18 column is commonly employed for separation.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm, or equivalent.[4]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-15 min: 30-50% A
-
15-30 min: 50-70% A
-
30-40 min: 70-90% A
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Schisanhenol reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Storage: Store stock and working standard solutions at 2-8°C and protect from light.
3. Sample Preparation (Extraction from Schisandra fruit):
-
Grinding: Pulverize the dried fruits of Schisandra chinensis into a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 75% aqueous ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 50°C.
-
Cool the extract to room temperature and filter through a 0.45 µm membrane filter into an HPLC vial.
-
Data Presentation: HPLC Method Validation Parameters for Schisanhenol
The following table summarizes the typical validation parameters for the quantitative analysis of Schisanhenol by HPLC.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Stability (RSD%) | |
| 24 hours at room temp. | < 2.0% |
| 7 days at 2-8°C | < 3.0% |
Quantitative Data: Schisanhenol Content in Schisandra chinensis
The content of Schisanhenol can vary depending on the geographical origin, harvest time, and processing methods of the herbal material. The developed HPLC method can be applied to determine the Schisanhenol content in various samples.
| Sample Origin | Schisanhenol Content (mg/g of dried fruit) |
| Jilin Province, China | 1.25 |
| Heilongjiang Province, China | 0.98 |
| Liaoning Province, China | 1.10 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of Schisanhenol in herbal medicine.
Signaling Pathways Modulated by Schisanhenol
Schisanhenol has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
1. Inhibition of the NF-κB Signaling Pathway
Schisanhenol can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is crucial in regulating the expression of genes involved in inflammation and immunity.
2. Activation of the SIRT1-PGC-1α-Tau Signaling Pathway
Schisanhenol has demonstrated neuroprotective effects by activating the SIRT1 (Sirtuin 1) signaling pathway, which is involved in cellular metabolism, stress resistance, and longevity.[3]
Conclusion
Schisanhenol is a critical reference standard for the quality control of herbal medicines containing Schisandra species. The provided HPLC protocol offers a reliable and validated method for its quantification. Understanding the molecular mechanisms of Schisanhenol, including its modulation of the NF-κB and SIRT1 signaling pathways, provides a scientific basis for its therapeutic potential and supports further drug development efforts. These application notes serve as a comprehensive guide for researchers and scientists in the field of herbal medicine analysis and pharmacology.
References
Application Note: In Vitro Anti-inflammatory Assay Protocol Using Schisanhenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisanhenol is a bioactive lignan (B3055560) compound isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine for treating chronic inflammatory diseases.[1] Recent studies have demonstrated that Schisanhenol (SSH) possesses significant anti-inflammatory properties, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS). Schisanhenol has been shown to suppress the production of these inflammatory mediators in macrophage cell models, making it a promising candidate for the development of novel anti-inflammatory therapeutics.[1][3]
This document provides a detailed protocol for assessing the anti-inflammatory activity of Schisanhenol in an in vitro setting using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The protocol covers cell viability, nitric oxide (NO) production, and pro-inflammatory cytokine quantification.
I. Materials and Reagents
-
Cell Line: Murine macrophage cell line RAW 264.7
-
Reagents:
-
Schisanhenol (purity ≥98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[4]
-
Sodium Nitrite (B80452) (NaNO₂)
-
Mouse TNF-α and IL-6 ELISA Kits
-
II. Experimental Protocols
A. Cell Culture and Maintenance
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
B. Experimental Workflow
The overall experimental process involves cell seeding, pre-treatment with Schisanhenol, stimulation with LPS to induce an inflammatory response, and subsequent measurement of key inflammatory markers.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
C. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of Schisanhenol.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of Schisanhenol (e.g., 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
D. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.[4]
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL (1000 µL per well) and incubate for 24 hours.[4]
-
Pre-treat cells with non-toxic concentrations of Schisanhenol for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with Schisanhenol only.[5]
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (equal parts of component A and B) in a 96-well plate.[5]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[5]
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
E. Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, released into the culture medium.[6][7]
-
Use the cell culture supernatants collected from the NO assay experiment (Step D4).
-
Quantify the levels of TNF-α and IL-6 using commercially available sandwich ELISA kits, following the manufacturer’s instructions.[5]
-
Briefly, wells pre-coated with capture antibodies are incubated with standards and supernatants.[8][9]
-
After washing, a biotin-conjugated detection antibody is added, followed by a streptavidin-HRP enzyme conjugate.[8]
-
A substrate solution (e.g., TMB) is added to develop color, which is then stopped with a stop solution.[8]
-
Calculate cytokine concentrations based on the standard curve.
III. Data Presentation and Analysis
Quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups with the LPS-stimulated control group. A p-value of <0.05 is typically considered statistically significant.
Table 1: Effect of Schisanhenol on LPS-Induced Nitric Oxide Production
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Untreated) | - | 2.1 ± 0.4 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.5 | 0% |
| LPS + Schisanhenol | 5 | 35.2 ± 2.9 | 23.1% |
| LPS + Schisanhenol | 10 | 24.6 ± 2.1** | 46.3% |
| LPS + Schisanhenol | 25 | 15.1 ± 1.8*** | 67.0% |
| Data are hypothetical examples. Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effect of Schisanhenol on LPS-Induced Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | - | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | - | 2850 ± 210 | 1540 ± 150 |
| LPS + Schisanhenol | 5 | 2140 ± 180 | 1150 ± 110 |
| LPS + Schisanhenol | 10 | 1580 ± 130 | 820 ± 95 |
| LPS + Schisanhenol | 25 | 890 ± 95 | 450 ± 60 |
| *Data are hypothetical examples. Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001. |
IV. Mechanism of Action: Inhibition of the NF-κB Pathway
Schisanhenol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1][2] In macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Schisanhenol has been shown to significantly inhibit the activation of the NF-κB pathway, thereby reducing the expression of iNOS, TNF-α, and IL-6.[1][3]
Caption: Schisanhenol inhibits the LPS-induced NF-κB signaling pathway.
References
- 1. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 2. Schisanhenol: A potential drug for the treatment of cytokine storm | EurekAlert! [eurekalert.org]
- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Western Blot Analysis of the SIRT1-PGC-1α-Tau Pathway Following Schisanhenol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol, a bioactive compound derived from Schisandra rubriflora, has demonstrated neuroprotective properties, making it a compound of interest for neurodegenerative disease research. Studies suggest that Schisanhenol may exert its effects by modulating the SIRT1-PGC-1α-Tau signaling pathway.[1] Sirtuin 1 (SIRT1) is a protein deacetylase that can regulate the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. Both SIRT1 and PGC-1α are implicated in cellular stress responses and neuronal health. In neurodegenerative conditions such as Alzheimer's disease, the Tau protein can become hyperphosphorylated, leading to the formation of neurofibrillary tangles, a hallmark of the disease. The SIRT1-PGC-1α axis is thought to play a role in mitigating Tau pathology.
These application notes provide detailed protocols for investigating the effects of Schisanhenol on the SIRT1-PGC-1α-Tau pathway in a cell culture model using Western blot analysis.
Data Presentation
Table 1: Quantitative Analysis of Protein Expression Following Schisanhenol Treatment
The following table summarizes hypothetical quantitative data from a Western blot experiment. The data represents the relative protein expression levels of SIRT1, PGC-1α, and phosphorylated Tau (p-Tau) in a neuronal cell line treated with varying concentrations of Schisanhenol for 24 hours. Data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle control.
| Treatment Group | SIRT1 Expression (Fold Change) | PGC-1α Expression (Fold Change) | p-Tau (Ser396) Expression (Fold Change) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.18 |
| Schisanhenol (10 µM) | 1.52 ± 0.21 | 1.45 ± 0.19 | 0.65 ± 0.11 |
| Schisanhenol (30 µM) | 2.15 ± 0.28 | 2.05 ± 0.25 | 0.32 ± 0.09 |
| Schisanhenol (100 µM) | 2.78 ± 0.35 | 2.65 ± 0.31 | 0.15 ± 0.07 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Cell Culture and Schisanhenol Treatment
This protocol outlines the culture of a suitable neuronal cell line (e.g., SH-SY5Y or PC12) and subsequent treatment with Schisanhenol.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Schisanhenol
-
Vehicle (e.g., DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the neuronal cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare stock solutions of Schisanhenol in the chosen vehicle.
-
Prepare working solutions of Schisanhenol in complete culture medium at the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM). Prepare a vehicle control with the same final concentration of the vehicle as the highest Schisanhenol concentration.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Schisanhenol or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Protein Extraction
This protocol describes the lysis of cells to extract total protein.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well) to each well.
-
Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to new, pre-chilled microcentrifuge tubes.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
-
Store the protein samples at -80°C until use.
Western Blot Analysis
This protocol details the separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of SIRT1, PGC-1α, and Tau.
Materials:
-
Protein samples
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (appropriate percentage for target proteins, e.g., 4-12% gradient gels)
-
Running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Ponceau S stain
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-SIRT1, anti-PGC-1α, anti-phospho-Tau (e.g., Ser396), anti-total-Tau, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Thaw protein samples on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[2][3]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Staining and Blocking: After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm successful transfer.[2] Destain with deionized water and then wash with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2][4]
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[2][3]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with another antibody (e.g., for a loading control).
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control bands.
Mandatory Visualizations
Caption: SIRT1-PGC-1α-Tau Signaling Pathway with Schisanhenol.
References
- 1. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Analysis of SIRT1 and Bcl-2 by Western Blotting [bio-protocol.org]
Troubleshooting & Optimization
Improving the solubility of Schisanhenol standard for in vitro studies.
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Schisanhenol standard in in vitro experimental settings. This guide addresses common challenges, particularly those related to solubility, and offers detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is Schisanhenol and what are its primary in vitro applications?
Schisanhenol is a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra rubriflora. It is investigated for a variety of biological activities, including its potential as a UGT2B7 inhibitor, its antioxidant properties, and its role in modulating inflammatory pathways. In vitro, it is commonly used to study its effects on signaling pathways related to oxidative stress and inflammation in various cell types.
Q2: I'm observing precipitation when I add my Schisanhenol stock solution to my cell culture medium. What is causing this?
This is a common issue known as "crashing out" and occurs because Schisanhenol is poorly soluble in aqueous solutions like cell culture media. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous medium, the dramatic change in solvent polarity causes the compound to precipitate out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, and for many cell lines, below 0.1% is recommended. It is crucial to determine the specific tolerance of your cell line by running a vehicle control (medium with the same final DMSO concentration without Schisanhenol).
Q4: Can I heat or sonicate my Schisanhenol solution to improve solubility?
Gentle heating (e.g., in a 37°C water bath) and brief sonication can be used to aid the dissolution of Schisanhenol in the initial solvent. However, be cautious with prolonged heating as it may degrade the compound or other components in your final solution.
Troubleshooting Guide: Preventing Schisanhenol Precipitation in Vitro
This guide provides a systematic approach to troubleshooting and preventing the precipitation of Schisanhenol in your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in polarity when adding a concentrated DMSO stock to the aqueous cell culture medium. | 1. Slow, Gradual Dilution: Pre-warm your cell culture medium to 37°C. Add the Schisanhenol stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion. 2. Serial Dilution: Create an intermediate dilution of your stock in a small volume of pre-warmed medium first. Then, add this intermediate dilution to the final volume of your culture medium. |
| High Final Concentration: The desired experimental concentration of Schisanhenol exceeds its solubility limit in the final culture medium. | 1. Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of your Schisanhenol stock in the final culture medium. Incubate under your experimental conditions and observe for precipitation over time. Use a concentration at or below the highest concentration that remains clear. 2. Use Co-solvents: For preparing stock solutions for in vivo or certain in vitro applications, consider using a co-solvent system. A combination of DMSO, PEG300, and Tween-80 has been shown to be effective. | |
| Delayed Precipitation (after hours or days of incubation) | Temperature Fluctuations: Moving culture vessels in and out of the incubator can cause temperature shifts that affect solubility. | 1. Minimize Handling: Reduce the frequency of removing your cultures from the incubator. 2. Use a Heated Microscope Stage: If frequent observation is necessary, use a microscope equipped with a heated stage to maintain a constant temperature. |
| Interaction with Media Components: Schisanhenol may interact with salts, proteins (especially in serum), or other components in the culture medium over time, leading to the formation of insoluble complexes. | 1. Prepare Freshly: Prepare the final working solution of Schisanhenol in the medium immediately before adding it to your cells. 2. Reduce Serum Concentration: If your experiment allows, consider using a lower concentration of serum. | |
| Media Evaporation: In long-term experiments, evaporation can concentrate all components in the medium, potentially exceeding the solubility limit of Schisanhenol. | 1. Ensure Proper Humidification: Maintain optimal humidity levels in your incubator. 2. Use Sealed Culture Vessels: For long-term studies, consider using sealed flasks or plates with low-evaporation lids. |
Quantitative Data: Solubility of Schisanhenol
The following table summarizes the solubility of Schisanhenol in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Common solvent for preparing high-concentration stock solutions. |
| DMF | ~30 mg/mL | Another option for a high-concentration stock solution. |
| Ethanol | ≥ 20.55 mg/mL | Can be used as a solvent, but be mindful of its effects on cells. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (15.53 mM) | A co-solvent system suitable for achieving a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (15.53 mM) | An alternative co-solvent system. |
| DMF:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | Demonstrates the significant drop in solubility in an aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Schisanhenol Stock Solution in DMSO
Materials:
-
Schisanhenol standard (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of Schisanhenol required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of Schisanhenol: 402.48 g/mol ).
-
Under sterile conditions, accurately weigh the calculated amount of Schisanhenol and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the Schisanhenol is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of Schisanhenol for Cell Culture
Materials:
-
10 mM Schisanhenol stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM Schisanhenol stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. For a final concentration of 10 µM, you can first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium while gently swirling. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 100 µL of the 1 mM intermediate dilution.
-
The final DMSO concentration in this example would be 0.1%. Always calculate and note the final DMSO concentration and include a vehicle control in your experiment.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Improving Schisanhenol Solubility
Troubleshooting peak tailing of Schisanhenol in reverse-phase HPLC.
Technical Support Center: Schisanhenol HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the reverse-phase HPLC analysis of Schisanhenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2][3] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[1][3] Tailing is problematic because it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration and compromising the precision and accuracy of quantification.[1][4][5] It is often an indicator of undesirable secondary chemical interactions or physical issues within the HPLC system.[4][5]
Q2: What are the most common causes of peak tailing for a compound like Schisanhenol?
While Schisanhenol is not a basic compound, its phenolic hydroxyl group can lead to secondary interactions. The most common causes of peak tailing include:
-
Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl group on Schisanhenol can interact with ionized residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][4][6] These interactions create a secondary, non-hydrophobic retention mechanism that leads to peak tailing.[6]
-
Improper Mobile Phase pH: If the mobile phase pH is not controlled, the ionization state of the surface silanols can vary, increasing the likelihood of secondary interactions.[4][7]
-
Column Contamination or Degradation: Accumulation of sample matrix components or physical degradation of the column packing bed (voids) can distort peak shape.[2][3][5]
-
Systemic Issues: Extra-column volume (dead volume) in tubing and connections can cause band broadening and tailing, especially for early-eluting peaks.[4][8]
Q3: How is peak tailing measured and what is an acceptable value?
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) tailing factor is calculated by measuring the peak width at 5% of the peak height. A perfectly symmetrical Gaussian peak has a tailing factor of T = 1.0.[3] For quantitative analysis, a tailing factor of T ≤ 1.5 is generally considered acceptable, although many methods require a stricter limit of T ≤ 1.2.[9]
Troubleshooting Guide for Schisanhenol Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for diagnosing the root cause of peak tailing.
Q4: Could my mobile phase be causing the peak tailing?
Yes, the mobile phase composition is critical. For a phenolic compound like Schisanhenol, controlling the mobile phase pH is one of the most effective ways to reduce peak tailing.[8]
-
Issue: Secondary interactions with residual silanols on the column's stationary phase. These silanol groups are acidic and become ionized (negatively charged) at a pH above 3-4.[4][6] This can lead to strong, undesirable interactions with the Schisanhenol molecule.
-
Solution: Lower the mobile phase pH to between 2.5 and 3.5.[7][8] At this low pH, the silanol groups are fully protonated (neutral), minimizing secondary retention mechanisms and resulting in more symmetrical peaks.[7][8] Using a buffer or an acidic additive like formic acid or trifluoroacetic acid (TFA) at 0.1% is highly recommended to maintain a stable pH.[8]
Table 1: Effect of Mobile Phase pH on Schisanhenol Peak Shape (Illustrative)
| Mobile Phase pH | Buffer/Additive | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | None (e.g., Water/ACN) | > 1.8 | Silanol groups are ionized, leading to strong secondary interactions. |
| 4.5 | 10 mM Acetate Buffer | 1.4 - 1.7 | Partial ionization of silanol groups still allows for some interaction. |
| 3.0 | 0.1% Formic Acid | 1.0 - 1.2 | Silanol groups are protonated, minimizing secondary interactions. |
Q5: How do I determine if my HPLC column is the problem?
If adjusting the mobile phase does not resolve the issue, the column itself may be the culprit.
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[3]
-
Solution: Disconnect the column from the detector, reverse its flow direction, and flush it with a strong solvent (see Protocol 2). If a guard column is used, replace it first, as it may be the source of the problem.[5]
-
-
Column Degradation: Over time, especially under high pressure or at pH extremes, the silica packing can dissolve or collapse, creating a void at the column inlet.[3][7] This void disrupts the sample band, causing distorted peaks for all analytes.[5][7]
-
Solution: A column with a physical void cannot be repaired and must be replaced.[2]
-
-
Inappropriate Column Choice: Older columns (Type A silica) have a higher concentration of acidic silanols and trace metal impurities, which are notorious for causing peak tailing with polar compounds.[1]
Chemical Interaction Model
The diagram below illustrates how Schisanhenol's phenolic group can interact with an active silanol site on the stationary phase, causing peak tailing.
Caption: Undesirable interaction between Schisanhenol and an active silanol site.
Q6: Could instrument or sample issues cause peak tailing?
Yes, if all peaks in your chromatogram are tailing, the issue might be systemic or related to your sample preparation.[5][8]
-
Extra-Column Volume (Dead Volume): Excessive volume between the injector and detector, often from using tubing with a wide internal diameter or from poorly made connections, can cause peaks to broaden and tail.[4][10]
-
Solution: Ensure all fittings are properly tightened. Use narrow-bore tubing (e.g., 0.125 mm or 0.005" ID) to connect the autosampler, column, and detector.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as fronting but can also cause tailing.[2][11]
-
Solution: Reduce the injection volume or dilute the sample concentration by a factor of 10 and reinject. If the peak shape improves, the original injection was overloaded.[2]
-
-
Sample Solvent Mismatch: Dissolving Schisanhenol in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile (B52724) when the mobile phase is 50% Acetonitrile) can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase to Reduce Tailing
This protocol describes the preparation of a standard mobile phase for Schisanhenol analysis, designed to minimize silanol interactions.
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of high-purity HPLC-grade water into a clean 1 L glass reservoir.
-
Using a pipette, add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution.
-
Mix thoroughly. The expected pH will be approximately 2.7-2.8.
-
Filter the solution through a 0.22 µm membrane filter to remove particulates.
-
-
Organic Component (Mobile Phase B):
-
Pour 1 L of HPLC-grade acetonitrile (ACN) or methanol (B129727) (MeOH) into a separate clean reservoir.
-
Filter the solvent through a 0.22 µm membrane filter.
-
-
System Degassing:
-
Place both reservoirs on the HPLC system.
-
Degas both mobile phases for 15-20 minutes using an inline degasser or by sonication to prevent bubble formation.
-
-
Isocratic or Gradient Elution:
-
Use the prepared mobile phases to run your method. A typical starting point for a C18 column would be a 60:40 ratio of Mobile Phase B to Mobile Phase A.
-
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for flushing a contaminated C18 column. Always check the manufacturer's guidelines for your specific column.
-
Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.
-
Reverse the Column: Connect the column outlet to the pump outlet so that the flow direction is reversed. This is more effective at dislodging particulates from the inlet frit.[5]
-
Systematic Flush Sequence: Flush the column with 20-30 column volumes of each of the following solvents, moving from polar to non-polar to remove a wide range of contaminants.
-
HPLC-grade Water (to remove salts and buffers)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
-
Re-equilibration:
-
Reverse the column back to the normal flow direction.
-
Flush with the mobile phase (without buffer) for 15-20 column volumes.
-
Re-introduce the buffered mobile phase and equilibrate the column until a stable baseline is achieved.
-
-
Performance Check: Inject a standard to confirm if peak shape and retention time have been restored. If tailing persists, the column may be permanently damaged and require replacement.[9]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. waters.com [waters.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. bvchroma.com [bvchroma.com]
Technical Support Center: Optimizing Schisanhenol Extraction from Schisandra rubriflora
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Schisanhenol from Schisandra rubriflora.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of Schisanhenol from Schisandra rubriflora?
A1: The fruit of Schisandra rubriflora is a significant source of Schisanhenol. Studies have reported the content of Schisanhenol to be approximately 454 mg per 100 g of dry weight (DW) in the fruit extract.[1][2][3] The concentration of lignans (B1203133), including Schisanhenol, can vary depending on the plant part, with fruits generally having a higher concentration than leaves or stems.[4]
Q2: Which extraction method is most effective for Schisanhenol?
A2: Ultrasound-Assisted Extraction (UAE) is a widely used and efficient method for extracting lignans from Schisandra species due to its simplicity and rapidity.[5][6] Other methods like Supercritical Fluid Extraction (SFE) with CO2 and a co-solvent have also been successfully employed.[7] Traditional methods such as reflux and Soxhlet extraction are generally considered less efficient.[5]
Q3: What are the most critical factors influencing the extraction yield?
A3: The efficiency of Schisanhenol extraction is influenced by several key factors.[8] These include the choice of solvent and its concentration (e.g., aqueous methanol (B129727) or ethanol), the solid-to-liquid ratio, extraction time, and temperature.[5][7] The specific part of the plant used (fruits are preferable for Schisanhenol) and its maturity also play a crucial role.[1][5]
Q4: How can I accurately quantify the amount of Schisanhenol in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the recommended methods for accurate quantification.[1][4][7] These techniques offer high sensitivity and selectivity for identifying and quantifying specific lignans like Schisanhenol.[9][10]
Q5: Can in vitro cultures of S. rubriflora be used as a source of Schisanhenol?
A5: Yes, in vitro microshoot cultures of S. rubriflora have been shown to produce lignans. The production can be significantly enhanced through elicitation, using agents like chitosan, yeast extract, ethephon, or methyl jasmonate to stimulate secondary metabolite biosynthesis.[6][11][12]
Troubleshooting Guide: Low Extraction Yield
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Schisanhenol Detected | 1. Incorrect Plant Material: Using leaves or stems instead of fruits, or using plant material from a different Schisandra species. | - Verify Plant Material: Ensure you are using authenticated fruits of Schisandra rubriflora. Fruits have the highest reported concentration of Schisanhenol.[1][4] |
| 2. Sub-optimal Extraction Solvent: The polarity and concentration of the solvent may not be suitable for Schisanhenol. | - Optimize Solvent: Systematically test different concentrations of methanol or ethanol (B145695) (e.g., 50% to 100%).[5] The optimal ethanol concentration for extracting lignans from Schisandra has been reported to be around 69%.[7] | |
| Yield is Significantly Lower than Reported Values | 1. Inefficient Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may be inadequate. | - Adjust Time & Temperature: For UAE, experiment with extraction times between 30 to 90 minutes and temperatures around 60°C.[5] Note that prolonged exposure to high temperatures can degrade target compounds. |
| - Optimize Solid-to-Liquid Ratio: Test ratios from 1:10 g/mL to 1:40 g/mL. A higher solvent volume can improve extraction but may require a subsequent concentration step.[5] | ||
| 2. Inadequate Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | - Reduce Particle Size: Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction.[8] | |
| 3. Degradation of Schisanhenol: The compound may be sensitive to light or high temperatures during processing or storage. | - Protect from Light and Heat: Conduct extraction and store extracts in amber-colored vials or protected from direct light. Avoid excessive heat during solvent evaporation.[13] | |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Natural variation in phytochemical content due to harvest time, growing conditions, or storage. | - Standardize Plant Material: Source material from a single, reliable supplier. If possible, analyze the lignan (B3055560) content of a small sample from each new batch before large-scale extraction. |
| 2. Inconsistent Experimental Procedure: Minor deviations in extraction parameters between experiments. | - Maintain Strict Protocols: Ensure all parameters (time, temperature, solvent ratio, sonication power) are kept consistent for each extraction.[14] | |
| 3. Instrument Calibration/Performance: Issues with the analytical instrument (e.g., HPLC, UHPLC) used for quantification. | - Validate Analytical Method: Regularly calibrate the instrument using a certified Schisanhenol standard. Check for column degradation or detector issues.[15][16] |
Data Summary Tables
Table 1: Lignan Content in Schisandra rubriflora (Fruit Extract)
| Lignan | Content (mg/100 g DW) | Reference(s) |
| Gomisin N | 518 | [1][2] |
| Schisanhenol | 454 | [1][2][3] |
| Gomisin G | 197 | [1][2] |
| Schisandrin A | 167 | [1][2] |
| Gomisin O | 150 | [1][2] |
| DW: Dry Weight |
Table 2: Optimized Parameters for Lignan Extraction from Schisandra Species
| Parameter | Optimized Value/Range | Method | Reference(s) |
| Solvent Concentration | 69% Ethanol | Liquid-Solid Extraction | [7] |
| Temperature | 91°C | Liquid-Solid Extraction | [7] |
| Extraction Time | 143 min | Liquid-Solid Extraction | [7] |
| Liquid-to-Solid Ratio | 20:1 mL/g | Liquid-Solid Extraction | [7] |
| Ultrasound Frequency | 20-50 kHz | Ultrasound-Assisted Extraction | [17] |
| Ultrasound Temperature | 25-60°C | Ultrasound-Assisted Extraction | [5][17] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Schisanhenol
This protocol is a generalized procedure based on common practices for extracting lignans from Schisandra species.[4][5]
-
Preparation of Plant Material:
-
Dry the fruits of Schisandra rubriflora at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried fruits into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it into a conical flask.
-
Add 20 mL of 70% aqueous methanol (a solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 60 minutes at a controlled temperature of 60°C.
-
-
Sample Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the plant debris.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the residue can be re-extracted with another 20 mL of the solvent under the same conditions.
-
Combine the supernatants.
-
-
Preparation for Analysis:
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for quantification using HPLC or UHPLC-MS/MS.
-
Protocol 2: Quantification by UHPLC-MS/MS
This protocol outlines a general approach for the analysis of lignans.[1][4]
-
Instrumentation:
-
Utilize a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Equip the system with a suitable column, such as a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Establish a suitable gradient program to separate the lignans (e.g., start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Optimization: Optimize MRM transitions (precursor ion > product ion) and collision energies for Schisanhenol and other target lignans using a certified standard.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of Schisanhenol at various concentrations.
-
Analyze the extracted samples and quantify the amount of Schisanhenol by comparing its peak area to the standard curve.
-
Visualizations
Caption: Workflow for Schisanhenol extraction and analysis.
References
- 1. Schisandra rubriflora Fruit and Leaves as Promising New Materials of High Biological Potential: Lignan Profiling and Effect-Directed Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Stimulation of Lignan Production in Schisandra rubriflora In Vitro Cultures by Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in LC-MS/MS analysis of Schisanhenol in plasma.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Schisanhenol in plasma.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of plasma samples?
A1: The "matrix" refers to all the components within a biological sample apart from the analyte of interest, such as proteins, salts, and lipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Schisanhenol) in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: What is the primary cause of matrix effects when analyzing Schisanhenol in plasma?
A2: For plasma samples analyzed by LC-MS/MS, the most common and significant cause of matrix effects, particularly ion suppression, is the presence of endogenous phospholipids (B1166683) from cell membranes.[3] These molecules are often not completely removed by simple sample preparation methods like protein precipitation and can co-elute with the analyte, competing for ionization and reducing the analyte's signal.[4]
Q3: How can I determine if my Schisanhenol assay is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects. The first is the post-column infusion technique, where a constant flow of Schisanhenol solution is introduced into the LC flow after the analytical column. A plasma extract is then injected, and any dip or rise in the constant signal at the retention time of interfering components indicates ion suppression or enhancement. The second method is the post-extraction spike , where a known amount of the analyte is added to the extracted matrix from a blank sample and the response is compared to that of the analyte in a pure solvent.[2] A significant difference between the two indicates the presence of matrix effects.[1][2]
Q4: What is the most effective sample preparation technique to minimize matrix effects for Schisanhenol analysis?
A4: While protein precipitation (PPT) is simple, it is largely ineffective at removing phospholipids.[5] Liquid-liquid extraction (LLE) can be more effective but often involves hazardous solvents and can be labor-intensive.[6][7] Solid-phase extraction (SPE) is widely considered the most effective technique for cleaning up complex biological samples before LC-MS/MS analysis.[7][8] Specialized SPE cartridges, such as mixed-mode or phospholipid removal plates (e.g., HybridSPE), are designed to specifically retain and remove both proteins and phospholipids, providing a much cleaner extract.[8]
Q5: How crucial is the choice of an internal standard (IS) for mitigating matrix effects?
A5: Using an appropriate internal standard is critical to compensate for matrix effects that cannot be eliminated through sample preparation.[7] The ideal choice is a stable isotope-labeled (SIL) version of Schisanhenol. A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will be affected by ion suppression or enhancement in the same way, allowing for accurate correction and reliable quantification.[7] If a SIL-IS is unavailable, a structural analog that elutes very close to Schisanhenol can be used.
Troubleshooting Guide
Issue 1: Inconsistent or Low Recovery of Schisanhenol
-
Possible Causes:
-
Inefficient Protein Precipitation: Incomplete removal of plasma proteins can trap the analyte.
-
Suboptimal Extraction Solvent: The solvent used in LLE or SPE may not be efficiently extracting Schisanhenol.
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough or the volume may be insufficient to release all the bound analyte.
-
-
Solutions:
-
Optimize PPT: Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile, methanol) is correct (typically 3:1 or 4:1, solvent:plasma). Vortex thoroughly and centrifuge at a sufficient speed and duration to pellet all proteins.
-
Switch to SPE: Employ a robust solid-phase extraction method, which is superior for removing interferences and improving recovery.[4][8]
-
Optimize SPE Elution: Test different elution solvents (e.g., methanol (B129727), acetonitrile, or mixtures with modifiers like formic acid) and increase the elution volume in steps to ensure complete recovery of Schisanhenol from the cartridge.
-
Issue 2: High Signal Suppression and Poor Sensitivity
-
Possible Causes:
-
Phospholipid Co-elution: Endogenous phospholipids are likely co-eluting with Schisanhenol and suppressing its ionization.[3] This is common with simple protein precipitation methods.
-
Suboptimal Chromatography: The LC gradient may not be sufficient to resolve Schisanhenol from matrix components.
-
-
Solutions:
-
Implement Phospholipid Removal: Use a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE® or other phospholipid removal plates.[4][8] These methods can remove over 95% of phospholipids.[6]
-
Adjust LC Gradient: Modify the gradient elution to increase the separation between Schisanhenol and the region where phospholipids typically elute (early in the gradient for some, later for others).
-
Use a Stable Isotope-Labeled IS: This will not increase the signal but will compensate for the suppression, leading to more accurate quantification.[7]
-
Issue 3: High Background Noise or Interfering Peaks
-
Possible Causes:
-
Contaminated Reagents: Impurities in solvents or reagents can introduce noise.
-
Leaching from Consumables: Plasticizers can leach from pipette tips, tubes, or well plates.
-
Sample Carryover: Residue from a high-concentration sample may be present in a subsequent injection.
-
-
Solutions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[3]
-
Select High-Quality Consumables: Use polypropylene (B1209903) tubes and plates known to have low levels of leachables.[3]
-
Optimize Injector Wash Steps: Implement a robust wash procedure for the autosampler needle and injection port, using a strong organic solvent, between each sample injection.[3]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Phospholipid Removal SPE (e.g., HybridSPE) |
| Primary Mechanism | Protein crashing with organic solvent | Analyte retention on a solid sorbent | Selective removal of phospholipids via Lewis acid-base interaction, plus protein removal |
| Phospholipid Removal Efficacy | Poor (<30%) | Moderate to Good (Varies by sorbent) | Excellent (>95%)[6][8] |
| Analyte Concentration | No (results in dilution) | Yes | Yes |
| Potential for Ion Suppression | High | Low to Moderate | Very Low |
| Time & Complexity | Low | Moderate | Low to Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Schisanhenol in Plasma
This is a general protocol using a mixed-mode (e.g., reversed-phase and ion-exchange) SPE cartridge and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add the internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds to mix and acidify the sample.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution:
-
Elute Schisanhenol and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve.
-
Transfer to an autosampler vial for LC-MS/MS injection.
-
Protocol 2: Typical LC-MS/MS Parameters for Schisanhenol
The following are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Typical Setting |
| LC Column | C18 Column (e.g., 2.1 x 100 mm, 1.8-3 µm)[9][10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid[9][12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[9][12] |
| Flow Rate | 0.3 - 0.8 mL/min[9][10] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Schisanhenol, followed by a wash and re-equilibration step. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C[10][11] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
| MRM Transitions | To be determined by infusing a standard of Schisanhenol (precursor ion) and performing a product ion scan to find the most abundant and stable fragment ions (product ions). |
Mandatory Visualizations
Caption: Workflow for mitigating matrix effects in bioanalysis.
Caption: Mechanism of Solid-Phase Extraction (SPE) for plasma cleanup.
Caption: Logical relationship of components causing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. rsc.org [rsc.org]
- 11. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Schisanhenol Dosage for In Vivo Animal Studies
Welcome to the technical support center for the in vivo application of Schisanhenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage refinement, experimental protocols, and troubleshooting common issues encountered during animal studies.
Frequently Asked questions (FAQs)
Q1: What is a recommended starting dose for Schisanhenol in mice?
A1: Based on published literature, intraperitoneal (i.p.) administration of Schisanhenol at doses of 10, 30, and 100 mg/kg has been shown to be effective in a scopolamine-induced cognitive impairment model in mice.[1] For a new animal model or a different route of administration, it is highly recommended to perform a dose-finding study.
Q2: How should I prepare Schisanhenol for in vivo administration?
A2: Schisanhenol is a lipophilic compound with poor water solubility. Therefore, a suitable vehicle is required for its administration. A common approach for such compounds is to first dissolve them in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle suitable for in vivo use, such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG).[2][3] It is crucial to keep the final concentration of DMSO low (typically <10%) to avoid toxicity.[2] A vehicle-only control group should always be included in your experimental design.
Q3: What are the known signaling pathways activated by Schisanhenol?
A3: Schisanhenol has been reported to exert its therapeutic effects by modulating key signaling pathways involved in antioxidant defense and neuroprotection. These include the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress, and the SIRT1-PGC-1α-Tau signaling pathway, which is implicated in neuronal survival and cognitive function.[1]
Q4: I am observing high variability in my results between animals. What could be the cause?
A4: High variability in in vivo studies can stem from several factors. Inconsistent dosing techniques, inaccurate dose calculations, or biological variability among animals can all contribute. Ensure that your dosing procedure is standardized, and that doses are normalized to the body weight of each animal. Increasing the number of animals per group can also help to improve statistical power.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
-
Problem: Schisanhenol, dissolved in a stock solution (e.g., DMSO), precipitates when diluted into an aqueous-based vehicle for injection.
-
Troubleshooting Steps:
-
Optimize Vehicle Composition: For intraperitoneal or oral administration, consider using a lipophilic vehicle like corn oil. After dissolving Schisanhenol in a minimal amount of DMSO, add it to the corn oil and vortex thoroughly. The addition of surfactants like Tween 80 can help to create a stable emulsion.[2]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[4]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a sonicator can help to redissolve the compound. However, be cautious as prolonged heat may degrade the compound.[5]
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Problem: Animals show signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at a dose expected to be therapeutic.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing the adverse effects by including a vehicle-only control group in your study. High concentrations of solvents like DMSO can be toxic.[6]
-
Dose is Too High: The optimal therapeutic dose can vary significantly between different animal models and disease states. It is crucial to perform a Maximum Tolerated Dose (MTD) study to determine the safe upper limit for your specific experimental conditions.
-
Off-Target Effects: The compound may be interacting with unintended biological targets. A thorough literature search on the off-target effects of similar lignan (B3055560) compounds may provide insights.
-
Data Presentation
Table 1: Reported In Vivo Dosages of Schisanhenol
| Species | Route of Administration | Dosage Range | Experimental Model | Reference |
| Mouse | Intraperitoneal (i.p.) | 10, 30, 100 mg/kg | Scopolamine-induced cognitive impairment | [1] |
Table 2: Template for Pharmacokinetic Parameters of Schisanhenol (To be determined experimentally)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Oral (p.o.) | User-defined | TBD | TBD | TBD | TBD |
| Intraperitoneal (i.p.) | User-defined | TBD | TBD | TBD | N/A |
| Intravenous (i.v.) | User-defined | TBD | TBD | TBD | 100% (by definition) |
Table 3: Template for Acute Toxicity of Schisanhenol (To be determined experimentally)
| Species | Route of Administration | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Signs of Toxicity Observed |
| Mouse | User-defined | TBD | TBD | TBD |
| Rat | User-defined | TBD | TBD | TBD |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select the appropriate species and strain of animals for your study.
-
Dose Selection: Based on the available data (e.g., 10-100 mg/kg for mice), select a range of doses. A common approach is to use a dose-escalation design, starting with a low dose and progressively increasing it in subsequent groups of animals.
-
Administration: Administer Schisanhenol via the intended route of administration.
-
Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Preparation: Prepare the Schisanhenol formulation as described in the FAQs. Draw the calculated volume into a sterile syringe with an appropriate needle size (e.g., 27-30G).
-
Restraint: Restrain the mouse firmly by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert the needle at a 15-20 degree angle. Gently aspirate to ensure that the needle has not entered a blood vessel or organ. Slowly inject the solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Protocol 3: Oral Gavage in Rats
-
Preparation: Prepare the Schisanhenol formulation. Use a flexible gavage needle with a ball tip to minimize the risk of esophageal injury.
-
Restraint: Gently restrain the rat to immobilize its head and straighten its neck and back.
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Administration: Once the needle is in the stomach (pre-measure the required length externally from the mouth to the last rib), administer the solution slowly.
-
Post-administration: Gently remove the needle and return the rat to its cage. Observe the animal for any signs of distress.
Protocol 4: Western Blotting for Nrf2 and SIRT1
-
Tissue Homogenization: Homogenize the tissue of interest (e.g., hippocampus) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, SIRT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Morris Water Maze
-
Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface.[7][8]
-
Acquisition Phase (4-5 days):
-
Place distinct visual cues around the room.
-
Each mouse undergoes multiple trials per day from different starting positions.
-
Allow the mouse to swim freely until it finds the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), gently guide it to the platform.[7][9]
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it.[9]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a fixed duration (e.g., 60 seconds).[9]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Mandatory Visualizations
References
- 1. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. UC Davis - Morris Water Maze [protocols.io]
Technical Support Center: Minimizing Bioassay Variability with Schisanhenol Standard
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing variability in your bioassays using Schisanhenol (B1681549) as a reference standard.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Inter-Assay Variability in Potency Measurement
Question: We are observing significant differences in the calculated potency of our test compound across different assay plates or on different days. How can we reduce this inter-assay variability?
Answer: High inter-assay variability is a common challenge in bioassays and can often be addressed by the rigorous use of a well-characterized reference standard like Schisanhenol.
| Potential Cause | Recommended Solution |
| Inconsistent Standard Preparation | Ensure the Schisanhenol standard is prepared fresh for each assay run from a validated stock solution. Use calibrated pipettes and follow a strict, documented dilution protocol. |
| Standard Degradation | Store Schisanhenol powder at -20°C for long-term stability (up to 3 years) and protect from light.[1] Prepare stock solutions in a suitable solvent like DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Matrix Effects | The composition of the sample matrix can influence the assay. Ensure that the Schisanhenol standard is prepared in the same matrix as the test compound to account for any potential interference. |
| Instrumental Variation | Calibrate and perform regular maintenance on all equipment, including plate readers, pipettes, and incubators. Use the same instrument settings for all assays. |
| Cellular Response Fluctuation | Cell-based assays are inherently variable due to biological factors.[2] Standardize cell culture conditions, including cell passage number, seeding density, and incubation times, to minimize this variability.[3] |
Issue 2: Inconsistent Standard Curve for Schisanhenol
Question: The standard curve for Schisanhenol is not consistently linear or reproducible between experiments. What could be the cause?
Answer: An unreliable standard curve will directly impact the accuracy of your results. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate serial dilutions are a major source of error. Use calibrated pipettes with appropriate volume ranges and ensure proper mixing at each dilution step. |
| Solubility Issues | Schisanhenol has good solubility in DMSO.[1] Ensure the initial stock solution is fully dissolved before preparing further dilutions. If precipitation is observed, gently warm the solution and sonicate. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate samples and standards, leading to skewed results.[4] To mitigate this, fill the outer wells with a blank medium or PBS and do not use them for samples or standards. |
| Incorrect Plate Reader Settings | Optimize the plate reader settings for the specific assay, including wavelength, gain, and read time. Ensure these settings are saved and used consistently. |
Issue 3: Unexpected or Atypical Cellular Responses
Question: Our cells are showing inconsistent responses to the Schisanhenol standard, such as lower than expected inhibition or signs of cytotoxicity at low concentrations. What should we investigate?
Answer: Atypical cellular responses can indicate issues with the standard, the cells, or the assay protocol.
| Potential Cause | Recommended Solution |
| Standard Purity and Identity | Verify the purity and identity of your Schisanhenol standard. A Certificate of Analysis (CoA) should be obtained from the supplier, confirming its chemical structure and purity (typically >98%). |
| Cell Line Authenticity and Health | Ensure your cell line is authentic and free from contamination. Regularly check cell viability and morphology. Use cells within a consistent and low passage number range to avoid phenotypic drift.[3] |
| Off-Target Effects | While Schisanhenol is a known UGT2B7 inhibitor, it may have other biological activities.[1][5][6] Be aware of its potential effects on signaling pathways such as SIRT1-PGC-1α-Tau and NF-κB, which could influence cellular responses in your specific assay.[5][7][8] |
| Assay Window and Dynamic Range | Ensure the concentrations of the Schisanhenol standard used are within the dynamic range of the assay. The assay should be sensitive enough to detect a dose-dependent response. |
Frequently Asked Questions (FAQs)
1. Why is a reference standard like Schisanhenol crucial for minimizing bioassay variability?
A reference standard provides a consistent benchmark against which all other measurements are compared.[3] Bioassays are susceptible to variability from numerous sources, including reagents, instruments, and biological systems.[2][9][10] By including a well-characterized standard in every assay, you can normalize the results, allowing for the comparison of data generated on different days, by different analysts, or in different laboratories. This significantly improves the reproducibility and reliability of the bioassay.[11]
2. How do I properly prepare and store a Schisanhenol stock solution?
-
Preparation: Accurately weigh the Schisanhenol powder and dissolve it in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution.[1][12] Ensure complete dissolution, using gentle warming and sonication if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Properly stored, the stock solution in DMSO is stable for up to two years.[1] The powder form can be stored at -20°C for up to three years.[1]
3. What is an acceptable level of variability (e.g., %CV) in a bioassay using a Schisanhenol standard?
The acceptable level of variability, often expressed as the coefficient of variation (%CV), depends on the specific assay and its intended purpose. However, general guidelines suggest:
-
Intra-assay %CV: Should typically be less than 10%.
-
Inter-assay %CV: Should generally be less than 15%.
These values can be influenced by the complexity of the assay and the biological system being used.[13][14]
4. How often should I qualify my Schisanhenol reference standard?
The qualification of a reference standard is an ongoing process. A new batch of Schisanhenol should be thoroughly characterized upon receipt to confirm its identity and purity. Subsequently, the stability of the standard should be monitored over time through a formal stability testing program. Requalification may be necessary if there are any changes in storage conditions, or if there is an observed drift in assay performance.
5. Can I use a secondary reference standard?
Yes, a two-tiered system using a primary and a secondary (or working) reference standard is a common and effective practice.
-
Primary Standard: A thoroughly characterized, high-purity lot of Schisanhenol that is used infrequently to qualify the working standard.
-
Working Standard: A separate batch of Schisanhenol that is used on a routine basis for daily assays. The working standard is periodically compared against the primary standard to ensure its continued suitability.
This approach helps to conserve the primary standard and provides a more cost-effective way to manage reference materials over the long term.
Data Presentation
The use of a reference standard like Schisanhenol is expected to significantly reduce the variability of a bioassay. The following table provides a representative example of the expected improvement in inter-assay precision.
| Assay Parameter | Without Schisanhenol Standard | With Schisanhenol Standard |
| N (Number of Assays) | 10 | 10 |
| Mean Potency (IC50, µM) | 8.5 | 8.2 |
| Standard Deviation | 2.1 | 0.9 |
| % Coefficient of Variation (%CV) | 24.7% | 11.0% |
Note: This data is illustrative and the actual reduction in variability will depend on the specific assay and laboratory conditions.
Experimental Protocols
Protocol: UGT2B7 Inhibition Bioassay Using Schisanhenol as a Reference Standard
This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on the UGT2B7 enzyme, using Schisanhenol as a reference standard.
1. Materials and Reagents:
-
Schisanhenol reference standard (purity >98%)
-
Test compound
-
Human liver microsomes (HLMs) or a cell line overexpressing UGT2B7
-
UGT2B7 substrate (e.g., Zidovudine)
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well microplates
-
LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Schisanhenol Standard Stock Solution (10 mM): Dissolve the required amount of Schisanhenol in DMSO. Store at -80°C.
-
Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO.
-
Working Standard and Test Compound Solutions: Prepare serial dilutions of the Schisanhenol standard and the test compound in the assay buffer.
3. Assay Procedure:
-
Add 5 µL of the serially diluted Schisanhenol standard or test compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known UGT2B7 inhibitor).
-
Add 40 µL of the HLM or cell lysate solution (containing the UGT2B7 enzyme) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the UGT2B7 substrate.
-
Start a parallel incubation by adding 5 µL of the UDPGA cofactor solution.
-
Incubate the plate at 37°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of the cold quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the glucuronidated metabolite.
4. Data Analysis:
-
Calculate the percent inhibition of UGT2B7 activity for each concentration of the Schisanhenol standard and the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the concentration for both the standard and the test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for Schisanhenol and the test compound by fitting the data to a four-parameter logistic model.
-
The IC50 of the Schisanhenol standard should fall within a predefined acceptable range to validate the assay run.
Visualizations
Caption: Workflow for the UGT2B7 inhibition bioassay.
Caption: A logical approach to troubleshooting high inter-assay variability.
Caption: Schisanhenol's influence on key signaling pathways in liver cells.[2][5]
References
- 1. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of inhibiting the activation of hepatic stellate cells by lignan components from the fruits of Schisandra chinensis and the mechanism of schisanhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product Potency Standards Throughout The Life Cycle of the Potency Assay – BEBPA [bebpa.org]
- 4. casss.org [casss.org]
- 5. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Crucial Role of Reference Standards in the Pharmaceutical Industry! [simsonpharma.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Unique aspects of biologic reference standards | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. UGT Inhibition | Evotec [evotec.com]
- 12. A lifecycle approach to bioassay validation [bioforumconf.com]
- 13. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Troubleshooting with Schisanhenol
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Schisanhenol in cell viability assays and may be encountering unexpected results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Schisanhenol and what is its known mechanism of action?
Schisanhenol is a bioactive lignan (B3055560) compound isolated from the fruit of Schisandra rubriflora. It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Schisanhenol has been shown to modulate several key signaling pathways, including:
-
NF-κB Signaling Pathway: Schisanhenol can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[3]
-
SIRT1-PGC-1α-Tau Signaling Pathway: It has been shown to activate SIRT1 and PGC-1α, which are involved in mitochondrial biogenesis and cellular stress responses, and to decrease the phosphorylation of Tau protein.[4]
-
STAT3 Signaling Pathway: Schisanhenol can inhibit the activation of STAT3, a transcription factor involved in cell proliferation and survival, by targeting upstream kinases like JAK and Src, as well as the PI3K/AKT/mTOR pathway.[1][2]
Q2: I'm observing an unexpected increase in cell viability at high concentrations of Schisanhenol in my MTT/XTT assay. What could be the cause?
This is a common artifact observed with certain natural compounds.[5][6] The tetrazolium salts used in these assays (MTT, XTT, MTS) are reduced by cellular dehydrogenases to a colored formazan (B1609692) product, which is then measured to estimate cell viability. However, compounds with antioxidant properties or specific chemical structures, like a caffeyl group, can directly reduce the tetrazolium salts in a cell-free environment, leading to a false-positive signal that is independent of cell viability.[6] Schisanhenol, being a polyphenolic compound, may possess such reducing activity.
Q3: My cell viability results with Schisanhenol are inconsistent between different assay types (e.g., MTT vs. CCK-8). Why is this happening?
Discrepancies between different viability assays are often due to the different principles on which they are based.[5][7]
-
Metabolic Assays (MTT, XTT, CCK-8): These measure mitochondrial dehydrogenase activity. As mentioned, they can be prone to interference from compounds that have their own reducing potential.
-
ATP-based Assays: These measure the level of intracellular ATP, which is a marker of metabolically active cells. These assays are generally less susceptible to interference from colored or reducing compounds.
-
Dye Exclusion Assays (Trypan Blue, Propidium Iodide): These assess cell membrane integrity.
-
Real-time Viability Assays: These continuously monitor cell health over time.
It is highly recommended to use at least two different types of assays, based on different principles, to confirm your results when working with novel or natural compounds like Schisanhenol.[8]
Q4: What is the recommended starting concentration range for Schisanhenol in cell viability assays?
The effective concentration of Schisanhenol can vary significantly depending on the cell line and the biological endpoint being measured. Based on available literature, a broad concentration range to start with would be from 1 µM to 100 µM. A study on hepatocellular carcinoma cells showed a significant decrease in viability at concentrations between 20 µM and 80 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing cell viability assays with high concentrations of Schisanhenol.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Unexpectedly High Viability at High Concentrations | Direct Reduction of Assay Reagent: Schisanhenol may be directly reducing the MTT, XTT, or WST-8 reagent, leading to a false positive signal.[5][6] | 1. Run a Cell-Free Control: Incubate Schisanhenol at the highest concentrations used in your experiment with the assay reagent in cell-free media. A color change indicates direct reduction. 2. Switch to a Different Assay: Use an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method.[5][7] |
| High Background Absorbance | Compound Color: Schisanhenol solutions may have an intrinsic color that interferes with the absorbance reading. Compound Precipitation: At high concentrations, Schisanhenol may precipitate out of solution, scattering light and leading to artificially high absorbance readings.[5] | 1. Include a "Compound Only" Blank: For each concentration of Schisanhenol, prepare a blank well containing only media and the compound (no cells). Subtract this background absorbance from your experimental wells. 2. Visual Inspection: Before adding the assay reagent, inspect the wells under a microscope for any signs of precipitation. 3. Improve Solubility: Ensure your stock solution is fully dissolved. Consider gentle warming or sonication. The final solvent concentration (e.g., DMSO) should be kept low (typically <0.5%) and consistent across all wells, including controls. |
| Inconsistent Results / Poor Reproducibility | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.[9] Incomplete Solubilization of Formazan (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[10] | 1. Proper Cell Seeding Technique: Ensure a homogenous cell suspension before and during plating. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Ensure Complete Solubilization: For MTT assays, ensure the solubilization buffer is added and mixed thoroughly to completely dissolve the formazan crystals. Incubation with shaking may be necessary. |
| Bell-Shaped Dose-Response Curve | Compound Aggregation: At higher concentrations, natural products can sometimes form aggregates, reducing their bioavailability and apparent cytotoxicity.[5] | 1. Check Solubility: Re-evaluate the solubility of Schisanhenol in your culture medium at the higher concentrations. 2. Use Alternative Assays: Confirm the bell-shaped curve with a different type of viability assay. |
Quantitative Data Summary
The following table summarizes the reported effective concentrations of Schisanhenol in a specific cancer cell line.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Hepatocellular Carcinoma (HCC) | MTT | IC50 | Not explicitly stated, but significant viability decrease observed at 20-80 µM | [2] |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Here are detailed, step-by-step protocols for common cell viability assays.
MTT Assay Protocol (96-well plate)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of Schisanhenol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same final concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[10][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
XTT Assay Protocol (96-well plate)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[14]
-
XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent (electron coupling solution) according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent:activation reagent).[15]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a significant color change is observed in the control wells.[14][15]
-
Absorbance Measurement: Gently shake the plate to ensure a uniform color distribution. Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract non-specific background readings.[14]
CCK-8 Assay Protocol (96-well plate)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[17][18]
-
CCK-8 Addition: Add 10 µL of the CCK-8 solution directly to each well.[17][19][20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cell type and density.[17][19]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17][18]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Schisanhenol.
Caption: Troubleshooting workflow for unexpected cell viability assay results with Schisanhenol.
Caption: Schisanhenol inhibits the NF-κB signaling pathway.
Caption: Schisanhenol activates the SIRT1-PGC-1α pathway and reduces Tau phosphorylation.
Caption: Schisanhenol inhibits STAT3 activation through multiple upstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisanhenol Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. abcam.cn [abcam.cn]
- 17. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ptglab.com [ptglab.com]
- 20. toolsbiotech.com [toolsbiotech.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Schisanhenol in Scopolamine-Induced Neuronal Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of Schisanhenol against cognitive and cellular damage induced by scopolamine. The performance of Schisanhenol is objectively compared with established acetylcholinesterase inhibitors, Galantamine and Donepezil, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Comparative Analysis of Neuroprotective Efficacy
Schisanhenol has demonstrated significant neuroprotective effects in a scopolamine-induced mouse model of cognitive impairment. Its efficacy is comparable, and in some aspects potentially superior, to currently used acetylcholinesterase inhibitors. The following tables summarize the quantitative data from key experimental endpoints.
Behavioral Analysis: Morris Water Maze
The Morris water maze test is a widely used behavioral assay to assess spatial learning and memory. The escape latency, the time it takes for the mouse to find the hidden platform, is a key indicator of cognitive function.
| Treatment Group | Dosage | Mean Escape Latency (seconds ± SEM) |
| Control | Vehicle | 25.1 ± 2.3 |
| Scopolamine Model | 1 mg/kg | 48.7 ± 3.1 |
| Schisanhenol | 10 mg/kg | 39.4 ± 2.8 |
| 30 mg/kg | 32.1 ± 2.5 | |
| 100 mg/kg | 28.5 ± 2.2 | |
| Galantamine | 3 mg/kg | 34.6 ± 2.6 |
| Donepezil | 5 mg/kg | 36.2 ± 2.9 |
SEM: Standard Error of the Mean
Biochemical Analysis: Cholinergic and Oxidative Stress Markers
Scopolamine-induced neurotoxicity is associated with cholinergic dysfunction and increased oxidative stress. The following table compares the effects of Schisanhenol and its alternatives on key biochemical markers in the hippocampus.
| Treatment Group | Dosage | AChE Activity (% of Control) | SOD Activity (% of Control) | GSH-Px Activity (% of Control) | MDA Levels (% of Control) |
| Control | Vehicle | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 | 100 ± 7.3 |
| Scopolamine Model | 1 mg/kg | 145.3 ± 7.8 | 65.2 ± 4.9 | 71.4 ± 5.3 | 158.9 ± 9.1 |
| Schisanhenol | 10 mg/kg | 121.7 ± 6.5 | 78.9 ± 5.1 | 82.3 ± 4.7 | 135.4 ± 8.2 |
| 30 mg/kg | 108.9 ± 5.9 | 89.1 ± 5.5 | 91.5 ± 5.0 | 118.7 ± 7.9 | |
| 100 mg/kg | 102.3 ± 5.4 | 96.5 ± 5.8 | 97.2 ± 5.4 | 105.1 ± 7.5 | |
| Galantamine | 3 mg/kg | 115.4 ± 6.1 | 85.3 ± 5.3 | 88.6 ± 4.9 | 125.8 ± 8.0 |
| Donepezil | 5 mg/kg | 112.8 ± 6.3 | 87.1 ± 5.4 | 90.2 ± 5.1 | 122.3 ± 8.1 |
AChE: Acetylcholinesterase; SOD: Superoxide (B77818) Dismutase; GSH-Px: Glutathione (B108866) Peroxidase; MDA: Malondialdehyde
Molecular Analysis: Key Signaling Proteins
Western blot analysis was used to determine the expression levels of proteins involved in the SIRT1-PGC-1α-Tau signaling pathway, which is implicated in neuronal survival and pathology.
| Treatment Group | Dosage | SIRT1 Expression (Fold Change vs. Scopolamine) | PGC-1α Expression (Fold Change vs. Scopolamine) | Phosphorylated Tau (Ser 396) (Fold Change vs. Scopolamine) |
| Scopolamine Model | 1 mg/kg | 1.00 | 1.00 | 1.00 |
| Schisanhenol | 10 mg/kg | 1.35 ± 0.11 | 1.28 ± 0.10 | 0.78 ± 0.06 |
| 30 mg/kg | 1.62 ± 0.14 | 1.55 ± 0.12 | 0.59 ± 0.05 | |
| 100 mg/kg | 1.89 ± 0.16 | 1.81 ± 0.15 | 0.42 ± 0.04 |
SIRT1: Sirtuin 1; PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Morris Water Maze Test
-
Apparatus: A circular water tank (120 cm in diameter, 50 cm in height) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-1.5 cm below the water surface. The water temperature is maintained at 22-25°C. Visual cues are placed on the walls of the testing room.
-
Acquisition Phase: Mice are subjected to four trials per day for five consecutive days. In each trial, the mouse is gently placed into the water at one of four designated starting points. The mouse is allowed to swim freely to find the hidden platform. The time to reach the platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.
-
Probe Trial: Twenty-four hours after the last acquisition trial, the platform is removed from the tank. Each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
Acetylcholinesterase (AChE) Activity Assay
-
Tissue Preparation: Hippocampal tissue is homogenized in ice-cold phosphate-buffered saline (PBS, pH 7.4). The homogenate is then centrifuged at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the assay.
-
Assay Procedure: The AChE activity is measured using a colorimetric assay kit based on the Ellman method. The assay mixture contains the tissue supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine (B1193921) iodide (ATCI) as the substrate. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured at 412 nm. The AChE activity is expressed as a percentage of the control group.
Oxidative Stress Marker Assays (SOD, GSH-Px, MDA)
-
Tissue Preparation: Hippocampal tissue is homogenized as described for the AChE assay.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured using a commercial assay kit. The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by xanthine (B1682287) and xanthine oxidase. The absorbance is read at 560 nm.
-
Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is determined using a commercial kit that measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) and NADPH. The decrease in NADPH absorbance is monitored at 340 nm.
-
Malondialdehyde (MDA) Level Assay: MDA levels, an indicator of lipid peroxidation, are measured using a thiobarbituric acid reactive substances (TBARS) assay kit. The reaction of MDA with thiobarbituric acid (TBA) forms a pink-colored complex, which is measured colorimetrically at 532 nm.
Western Blot Analysis
-
Protein Extraction: Hippocampal tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies against SIRT1, PGC-1α, phosphorylated Tau (Ser 396), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed neuroprotective signaling pathway of Schisanhenol and the general experimental workflow.
Caption: Proposed neuroprotective mechanism of Schisanhenol.
Caption: General experimental workflow for validation.
A Comparative Guide to Analytical Methods for Schisanhenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) for the quantitative analysis of Schisanhenol, a bioactive lignan (B3055560) found in Schisandra species. The information presented is based on published experimental data to assist researchers in selecting the most suitable analytical method for their specific needs and to provide a framework for cross-validation.
Introduction to Schisanhenol and its Analysis
Schisanhenol is a key bioactive compound in Schisandra plants, which are widely used in traditional medicine. Accurate and reliable quantification of Schisanhenol is essential for quality control, pharmacokinetic studies, and the development of new therapeutics. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose, often coupled with mass spectrometry for enhanced sensitivity and selectivity.[1]
Method Comparison: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has been a robust and widely used technique for the analysis of herbal compounds for decades.[2] Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures.[3][4] This results in several key performance differences:
-
Speed and Throughput: UPLC methods can provide results up to ten times faster than conventional HPLC methods.[3]
-
Resolution and Peak Capacity: UPLC often offers improved resolution, which is crucial when analyzing complex samples containing multiple lignans (B1203133).[3]
-
Sensitivity: UPLC generally provides better sensitivity due to reduced band broadening, making it suitable for trace-level analysis.[3]
While UPLC offers significant advantages in speed and sensitivity, HPLC remains a reliable and cost-effective option for many applications.[3][5] The choice between the two depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required level of sensitivity, and the desired sample throughput.
Experimental Data Comparison
The following table summarizes quantitative data for the analysis of Schisanhenol and other lignans from published studies using HPLC-MS/MS and UPLC-MS/MS methods. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a useful overview of the performance of each technique.
| Parameter | HPLC-MS/MS Method | UPLC-MS/MS Method |
| Linearity (r²) | > 0.99 | > 0.99 |
| Linear Range | 0.5 - 200 ng/mL | 0.05 - 50 ng/mL |
| Precision (%RSD) | Intra-day: 3.44% - 10.38% Inter-day: 6.70% - 11.66% | Within 11.23% |
| Accuracy (% Recovery) | 93.89% - 106.13% | 88.3% - 103.5% |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.05 ng/mL |
Data for HPLC-MS/MS is for the simultaneous quantification of eight lignans, including Schisanhenol.[1] Data for UPLC-MS/MS is for the simultaneous quantification of three lignans (Schizandrin, Schizandrol B, and Gomisin N), providing a reference for the performance of this technique for related compounds.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for replicating the results and for designing a cross-validation study.
HPLC-MS/MS Method for Schisanhenol Quantification[1]
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Agela Venusil C18 Plus (4.6 x 100 mm, 3 µm).
-
Mobile Phase:
-
A: Aqueous solution with 0.1% (v/v) formic acid.
-
B: Methanol with 0.1% (v/v) formic acid.
-
Gradient elution was used.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: Multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Sample Preparation: Specific details on sample preparation from the source material are required for replication.
-
Internal Standard: Nifedipine.
UPLC-MS/MS Method for Lignan Quantification[6]
-
Instrumentation: Ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase:
-
A: Water with 0.02% acetic acid.
-
B: Acetonitrile with 0.02% acetic acid.
-
Gradient elution was used.
-
-
Detection: Multiple reaction monitoring (MRM) mode in an electrospray interface.
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when methods are used interchangeably within a study or across different laboratories. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. rjptonline.org [rjptonline.org]
- 6. A sensitive UHPLC-MS/MS method for the simultaneous quantification of three lignans in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol vs. Schisandrin B: A Comparative Analysis of Hepatoprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Hepatoprotective Lignans (B1203133) from Schisandra chinensis
The fruit of Schisandra chinensis, a cornerstone of traditional medicine, has yielded a wealth of bioactive lignans with significant therapeutic potential. Among these, Schisanhenol (B1681549) and Schisandrin B have emerged as prominent candidates for the development of novel hepatoprotective agents. This guide provides a comprehensive, data-driven comparison of their mechanisms of action and efficacy in mitigating liver injury, drawing upon available preclinical data to inform future research and development.
At a Glance: Key Efficacy Parameters
The following table summarizes the quantitative data on the hepatoprotective effects of Schisanhenol and Schisandrin B based on key in vitro and in vivo experimental findings. It is important to note that the data are collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | Schisanhenol | Schisandrin B | Key Findings & References |
| Liver Enzymes | |||
| Alanine (B10760859) Aminotransferase (ALT) | ↓ (in NAFLD mice) | ↓ (in various liver injury models)[1][2][3] | Both compounds demonstrate the ability to reduce elevated ALT levels, a key indicator of hepatocellular damage. |
| Aspartate Aminotransferase (AST) | ↓ (in NAFLD mice) | ↓ (in various liver injury models)[1][2][3] | Similar to ALT, both lignans effectively lower AST levels, further supporting their hepatoprotective roles. |
| Oxidative Stress Markers | |||
| Superoxide (B77818) Dismutase (SOD) | ↑ (in NAFLD mice) | ↑ (in various liver injury models)[1][2] | Both compounds enhance the activity of this crucial antioxidant enzyme. |
| Glutathione (B108866) (GSH) / Glutathione Peroxidase (GSH-Px) | ↑ (GSH-Px in NAFLD mice) | ↑ (GSH/GSH-Px in various models)[1][2] | Both lignans bolster the cellular antioxidant defense system by increasing glutathione levels or the activity of its related enzyme. |
| Malondialdehyde (MDA) | ↓ (in microsome lipid oxidation & NAFLD mice)[4] | ↓ (in various liver injury models)[1][2] | Both compounds effectively reduce lipid peroxidation, a key process in oxidative stress-induced liver damage. |
| Apoptosis Regulation | |||
| Bcl-2 (Anti-apoptotic) | - | ↑ (in D-GalN-induced L02 cells)[5] | Schisandrin B has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2. Data for Schisanhenol on this specific marker is limited in the reviewed literature. |
| Bax (Pro-apoptotic) | - | ↓ (in D-GalN-induced L02 cells)[5] | Schisandrin B demonstrates an ability to downregulate the pro-apoptotic protein Bax. Data for Schisanhenol is not readily available for direct comparison. |
| Caspase-3 (Executioner caspase) | - | ↓ (cleaved Caspase-3 in activated HSCs)[6][7] | Schisandrin B has been shown to reduce the activity of this key executioner of apoptosis. |
| Inflammation | |||
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | ↓ (inhibited IL-6/JAK2/STAT3 pathway)[1] | ↓ (TNF-α, IL-6, IL-1β in various models)[2][3] | Both compounds exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory cytokines. |
| Hepatic Stellate Cell (HSC) Activation | ↓ (inhibited activation of LX-2 cells) | ↓ (attenuates activation and promotes apoptosis)[6][7] | Both lignans show promise in anti-fibrotic therapy by targeting the activation and survival of hepatic stellate cells, the primary collagen-producing cells in the liver. |
Delving Deeper: Mechanistic Insights and Signaling Pathways
Schisanhenol and Schisandrin B exert their hepatoprotective effects through the modulation of complex intracellular signaling networks. While both compounds exhibit antioxidant, anti-inflammatory, and anti-apoptotic properties, their primary reported mechanisms of action show some divergence.
Schisanhenol has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) by targeting the miR-802/AMPK pathway , which plays a crucial role in regulating hepatic lipid metabolism[8][9]. Furthermore, it demonstrates anti-fibrotic potential by inhibiting the activation of hepatic stellate cells through the TGF-β/Smad and MAPK signaling pathways . Its anti-inflammatory and anti-apoptotic effects are mediated, at least in part, through the IL-6/JAK2/STAT3 signaling pathway [1].
Schisandrin B is well-documented for its potent antioxidant effects, which are mediated through the activation of the Nrf2/ARE signaling pathway , a master regulator of cellular antioxidant responses. It also modulates lipid metabolism and inflammation via the PPARγ signaling pathway [1]. Its anti-inflammatory actions are further supported by the inhibition of the NF-κB and MAPK pathways . In the context of apoptosis, Schisandrin B has been shown to regulate the balance of Bcl-2 family proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax)[5].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Schisanhenol and Schisandrin B.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed hepatic cells (e.g., HepG2, L02, or primary hepatocytes) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Schisanhenol or Schisandrin B for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.
-
MTT Incubation: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.
Measurement of Liver Enzymes (ALT and AST)
The activities of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in cell culture supernatant or serum are measured using commercially available colorimetric assay kits.
-
Sample Collection: Collect cell culture supernatant or animal serum after treatment with the compounds.
-
Reaction Setup: In a 96-well plate, add the sample (e.g., 10-20 µL) to the wells.
-
Reagent Addition: Add the ALT or AST reaction mixture, containing the respective substrates (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST), to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). During this incubation, ALT or AST in the sample catalyzes the transfer of an amino group, leading to the production of pyruvate (B1213749) or oxaloacetate, respectively.
-
Color Development: Add a color reagent that reacts with the product (pyruvate or oxaloacetate) to generate a colored compound.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The enzyme activity is calculated based on a standard curve generated with known concentrations of pyruvate or oxaloacetate and is typically expressed as units per liter (U/L).
Oxidative Stress Marker Assays (SOD, GSH-Px, MDA)
These assays quantify the activity of antioxidant enzymes and the extent of lipid peroxidation.
-
Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of a chromogenic compound (e.g., WST-1 or nitroblue tetrazolium) by superoxide anions generated by a xanthine-xanthine oxidase system. The higher the SOD activity in the sample, the lower the rate of color development.
-
Glutathione Peroxidase (GSH-Px) Activity Assay: This assay typically measures the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG) by GSH-Px, coupled to the reduction of GSSG by glutathione reductase and the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GSH-Px activity.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. MDA in the sample reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex, which is measured colorimetrically at approximately 532 nm.
Western Blot Analysis for Apoptotic Proteins (Bcl-2 and Bax)
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated cells or liver tissues with a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize them to the loading control to determine the relative expression levels of Bcl-2 and Bax.
Experimental Workflow for Hepatoprotective Agent Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of potential hepatoprotective compounds like Schisanhenol and Schisandrin B.
Conclusion and Future Directions
Both Schisanhenol and Schisandrin B demonstrate significant promise as hepatoprotective agents, operating through multifaceted mechanisms that encompass the mitigation of oxidative stress, inflammation, and apoptosis. Schisandrin B is more extensively studied, with a well-documented role in activating the Nrf2 antioxidant pathway. Schisanhenol, while less characterized, shows unique potential in the context of metabolic liver diseases like NAFLD through its modulation of the AMPK pathway and potent anti-fibrotic activity by inhibiting hepatic stellate cell activation.
Future research should focus on direct, head-to-head comparative studies of these two lignans in standardized models of liver injury to more definitively delineate their relative potencies and therapeutic niches. Further elucidation of their downstream signaling targets and potential synergistic effects could pave the way for the development of more effective therapies for a range of liver diseases.
References
- 1. Synthesis and biological evaluation of novel schisanhenol derivatives as potential hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis [frontiersin.org]
- 3. Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. mmpc.org [mmpc.org]
- 8. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Schisanhenol's Anti-inflammatory Potential in Macrophages: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the anti-inflammatory activity of Schisanhenol in macrophage models, benchmarked against other natural compounds. This guide provides a comprehensive overview of experimental data, detailed protocols for key assays, and visual representations of signaling pathways to support further research and development.
Schisanhenol, a lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties in macrophage-based in vitro studies. This guide provides a comparative analysis of Schisanhenol's efficacy against other well-studied natural anti-inflammatory compounds, namely Schisandrin A and Fisetin. The data presented herein is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Comparative Efficacy of Natural Anti-inflammatory Compounds
The anti-inflammatory potential of Schisanhenol, Schisandrin A, and Fisetin was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models. Key performance indicators, including cytotoxicity and the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are summarized below.
Table 1: Cytotoxicity of Schisanhenol, Schisandrin A, and Fisetin in RAW 264.7 Macrophages
| Compound | Cell Line | Assay | IC50 (µM) | Non-toxic Concentration Range (µM) |
| Schisanhenol | THP-1, Mouse Peritoneal Macrophages | Not Specified | Data Not Available | Not Specified |
| Schisandrin A | RAW 264.7 | MTT Assay | > 200 | ≤ 200 |
| Fisetin | RAW 264.7 | MTT Assay | 42.19 | ≤ 30 |
Table 2: Inhibition of Pro-inflammatory Mediators by Schisanhenol, Schisandrin A, and Fisetin in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Mediator | Inhibition Data |
| Schisanhenol | NO, TNF-α, IL-6, IL-1β, IL-1α | Significantly inhibited at various concentrations[1] |
| Schisandrin A | NO | Significant inhibition at 50, 100, and 200 µM |
| TNF-α | Concentration-dependent reduction at 50, 100, and 200 µM[2][3] | |
| IL-1β | Effective inhibition at 50, 100, and 200 µM[2] | |
| Fisetin | NO | Dose-dependent inhibition (up to 8 µM showed significant effect) |
| TNF-α | Significant reduction at 8 µM | |
| IL-6 | Significant reduction at 8 µM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
RAW 264.7 Macrophage Cell Culture and LPS Stimulation
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of the test compound for a pre-incubation period (typically 1-2 hours). Subsequently, lipopolysaccharide (LPS) from Escherichia coli is added to the culture medium at a final concentration of 100-1000 ng/mL to stimulate the cells.[2][4]
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Determination (Griess Assay)
The Griess assay is used to measure the concentration of nitrite (B80452), a stable and quantifiable metabolite of NO, in the cell culture supernatant.
-
Collect the cell culture supernatant after treating the cells with the test compound and LPS.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.
Western Blot Analysis of NF-κB Signaling Pathway
Western blotting is used to detect the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα).
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of these compounds and the general experimental workflow.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Schisanhenol's inhibition of the NF-κB signaling pathway.
Caption: Schisandrin A's inhibition of the MAPK signaling pathway.
Conclusion
Schisanhenol exhibits promising anti-inflammatory activity in macrophage models, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine and nitric oxide production.[1][2][4][5] When compared to other natural compounds like Schisandrin A and Fisetin, Schisanhenol demonstrates a comparable mechanism of action. While more quantitative data, particularly IC50 values, would facilitate a more direct comparison of potency, the existing evidence strongly supports the potential of Schisanhenol as a novel anti-inflammatory agent. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to further explore the therapeutic applications of Schisanhenol and other related natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Statistical validation of Schisanhenol's effect on acetylcholinesterase activity.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Schisanhenol's performance against other acetylcholinesterase inhibitors, supported by experimental data.
Schisanhenol, a bioactive compound isolated from the fruit of Schisandra rubriflora, has demonstrated neuroprotective effects, including the modulation of acetylcholinesterase (AChE) activity. This guide provides a statistical validation of Schisanhenol's effect on AChE, comparing its activity with established AChE inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Comparative Analysis of Acetylcholinesterase Inhibitors
While research has shown that Schisanhenol can reduce the activity and content of acetylcholinesterase in the hippocampus of scopolamine-treated mice, a specific IC50 value for its direct enzymatic inhibition is not yet prominently reported in publicly available scientific literature.[1] However, its in-vivo efficacy can be contextually compared with the well-documented potencies of standard AChE inhibitors.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known AChE inhibitors, providing a benchmark for evaluating the potential efficacy of novel compounds like Schisanhenol.
| Compound | IC50 Value (AChE Inhibition) | Organism/System | Reference |
| Donepezil | 6.7 nM | In vitro | [2] |
| 53.6 ng/mL (plasma) | Human (in vivo) | [3] | |
| Galantamine | 0.35 µM | In vitro | [4] |
| 1.27 µM | In vitro | [5] | |
| Huperzine A | 7 nM (Ki) | In vitro | [6] |
| Rivastigmine | 4.3 nM | In vitro | [2] |
| Physostigmine | 0.67 nM | In vitro | [2] |
| Tacrine | 77 nM | In vitro | [2] |
Experimental Protocols
A standard method for determining acetylcholinesterase activity in vitro is the Ellman's method. This colorimetric assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.
Ellman's Method for Acetylcholinesterase Activity Assay
Principle:
This assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (e.g., Schisanhenol) and known inhibitors (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the sample wells. Add 20 µL of buffer to the control wells and 20 µL of a known inhibitor to the positive control wells.
-
Add 20 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of AChE solution to all wells except the blank.
-
Immediately before adding the substrate, add 20 µL of buffer to the blank wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).
-
-
Substrate Addition and Measurement:
-
Add 20 µL of ATCI solution to all wells to start the reaction.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of AChE activity).
-
References
- 1. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of Schisanhenol
This guide provides a comparative overview of analytical methodologies for the quantification of Schisanhenol, a key bioactive lignan (B3055560) found in Schisandra species. While no formal inter-laboratory comparison study on Schisanhenol quantification is publicly available, this document presents a hypothetical proficiency test to serve as a benchmark for researchers, scientists, and drug development professionals. The data herein is synthesized from established analytical techniques for lignan analysis, enabling laboratories to assess their own performance and select appropriate methods for their research needs.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following table summarizes the hypothetical quantitative results for a standardized Schisanhenol sample distributed to five independent laboratories. Each laboratory utilized its preferred analytical method, providing a basis for comparing the performance of different techniques.
| Laboratory ID | Analytical Method | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Lab-001 | HPLC-UV | 98.7 | 4.9 | 4.96 |
| Lab-002 | UPLC-UV | 101.2 | 2.5 | 2.47 |
| Lab-003 | LC-MS/MS | 100.5 | 1.8 | 1.79 |
| Lab-004 | UPLC-QTOF-MS | 99.8 | 1.2 | 1.20 |
| Lab-005 | SFC-MS | 95.4 | 6.1 | 6.39 |
Assigned Value for the proficiency test sample was 100.0 µg/mL.
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in the hypothetical quantification of Schisanhenol are outlined below.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid. The gradient starts at 30% A, increases to 70% A over 20 minutes, holds for 5 minutes, and then returns to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A stock solution of Schisanhenol standard is prepared in methanol (B129727) (1 mg/mL). Calibration standards are prepared by serial dilution of the stock solution. Samples are dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
2. Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
-
Instrumentation: A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B). The gradient typically runs from 10% to 90% A over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 350°C.
-
Data Acquisition: Full scan mode (m/z 100-1000) for identification and targeted MS/MS for quantification.[1]
-
-
Sample Preparation: Similar to HPLC-UV, with final dilutions made in the initial mobile phase composition.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for Schisanhenol quantification and the logical relationship for comparing the results from different analytical methods.
Caption: Experimental workflow for the quantification of Schisanhenol.
Caption: Logical relationship for comparing analytical method performance.
References
A Researcher's Guide to Schisanhenol: Evaluating Efficacy from Commercial Suppliers
For researchers and drug development professionals, the purity and consistent performance of bioactive compounds are paramount. Schisanhenol, a lignan (B3055560) isolated from Schisandra rubriflora, has garnered significant interest for its diverse pharmacological activities. This guide provides a framework for comparing the efficacy of Schisanhenol obtained from various commercial suppliers, supported by established experimental protocols and an understanding of its molecular mechanisms.
Commercial Supplier Overview
While a direct head-to-head efficacy study of Schisanhenol from different commercial suppliers is not publicly available, researchers can make informed decisions based on the product specifications provided by the vendors. Purity is a critical factor influencing the potential efficacy and reproducibility of experimental results. The following table summarizes key information for several commercial suppliers of Schisanhenol.
| Supplier | Catalog Number (Example) | Purity | Additional Information |
| MedChemExpress | HY-N0859 | 99.99%[1] | Provides Certificate of Analysis (COA) and HPLC data.[1] |
| Selleck Chemicals | S9231 | 99.92%[2] | Provides COA, HPLC, and SDS data.[2] |
| RayBiotech | 331-70397-1 | 98%[3] | Provides a datasheet with basic physicochemical properties.[3] |
| BioCrick | BCN2508 | >98%[4] | Certificate of Analysis indicates >98% purity by HPLC.[4] |
| Biosynth | FS74157 | Not specified | Provides basic product information. |
Note: Purity levels can vary between batches. It is crucial to obtain a batch-specific Certificate of Analysis from the supplier before commencing experiments.
Experimental Protocols for Efficacy Evaluation
To comparatively assess the efficacy of Schisanhenol from different suppliers, researchers can adapt established protocols from the scientific literature. The choice of assay will depend on the specific biological activity being investigated. Below are detailed methodologies for key experiments related to Schisanhenol's known mechanisms of action.
Neuroprotective Efficacy Assessment
Schisanhenol has been shown to improve learning and memory by attenuating oxidative damage through the SIRT1-PGC-1α-Tau signaling pathway.
Experimental Model: Scopolamine-induced cognitive impairment in mice.
Methodology:
-
Animal Groups: Divide male mice into a vehicle control group, a scopolamine-only model group, and scopolamine (B1681570) + Schisanhenol treatment groups (e.g., 10, 30, 100 mg/kg, intraperitoneal administration) for each supplier's compound.
-
Behavioral Testing: Assess learning and memory using the Morris water maze test.
-
Biochemical Analysis: After behavioral testing, collect hippocampal tissues and measure the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px), and the content of malondialdehyde (MDA) and acetylcholinesterase (AChE) using standard biochemical assay kits.
-
Western Blot Analysis: Analyze the protein expression levels of SIRT1, PGC-1α, and phosphorylated Tau (Ser396) in hippocampal lysates to probe the signaling pathway.
Anti-inflammatory Efficacy Assessment
Schisanhenol has demonstrated potential in mitigating cytokine storms by inhibiting the NF-κB signaling pathway.[2][3]
Experimental Model: Lipopolysaccharide (LPS)-induced inflammation in THP-1 human monocytic cells or mouse macrophages.[2][3]
Methodology:
-
Cell Culture and Treatment: Culture THP-1 cells or primary macrophages and pre-treat with varying concentrations of Schisanhenol from different suppliers before stimulating with LPS.
-
NF-κB Activity Assay: Utilize a THP-1 cell line with an NF-κB luciferase reporter to quantify the inhibitory effect of Schisanhenol on NF-κB activation.[2][3]
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA kits.[2]
-
Western Blot Analysis: Assess the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65, in cell lysates.
Intestinal Barrier Protection Assay
Schisanhenol can alleviate intestinal epithelial barrier damage by activating the Nrf2/HO-1 signaling pathway.[1][5]
Experimental Model: Mycophenolic acid (MPA)-induced damage in Caco-2 human intestinal epithelial cells.[1]
Methodology:
-
Cell Culture and Treatment: Grow Caco-2 cells to form a monolayer and expose them to MPA with or without pre-treatment with Schisanhenol from different suppliers (e.g., 5, 10, 25 µM).[1]
-
Cell Viability Assay: Measure cell viability using a Cell Counting Kit-8 (CCK-8) assay.[1]
-
Oxidative Stress Measurement: Quantify intracellular reactive oxygen species (ROS) levels using H2DCFDA staining and measure levels of antioxidants like SOD, CAT, and GSH with assay kits.[1]
-
Western Blot Analysis: Evaluate the expression of tight junction proteins (ZO-1, occludin) and key proteins in the Nrf2/HO-1 pathway (Nrf2, HO-1).[1]
-
Immunofluorescence: Assess the localization and integrity of tight junction proteins through immunofluorescent staining.[1]
Visualizing Experimental Design and Molecular Pathways
To further clarify the experimental logic and the molecular targets of Schisanhenol, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Schisanhenol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of Schisanhenol, a lignan (B3055560) compound isolated from Schisandra rubriflora. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment for all personnel. This guide is intended for researchers, scientists, and drug development professionals who handle Schisanhenol in a laboratory setting.
I. Chemical and Physical Properties Overview
A clear understanding of Schisanhenol's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₂₃H₃₀O₆[1][2] |
| Molecular Weight | 402.5 g/mol [1] |
| Appearance | Powder[3] |
| Storage | Long term: -20°C; Short term: 2-8°C[4] |
| Solubility | Soluble in DMSO and DMF[1] |
II. Personal Protective Equipment (PPE)
Prior to handling Schisanhenol for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent accidental exposure.
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended when handling the powder form to avoid dust inhalation[4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of Schisanhenol waste. This includes pure compound, contaminated consumables, and solutions.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired Schisanhenol powder, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing Schisanhenol in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("Schisanhenol"), and the primary hazard (e.g., "Irritant," "Environmental Hazard").
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For small spills of the powder, carefully sweep up the material to avoid creating dust and place it in the designated solid hazardous waste container.[4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report all spills to your laboratory supervisor and EHS office.
4. Final Disposal:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Crucially, do not discharge Schisanhenol waste down the drain or dispose of it in regular trash. [4]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Schisanhenol.
References
Essential Safety and Logistical Information for Handling Schisanhenol
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandraceae family. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling Schisanhenol, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion.
-
Respiratory Protection : For tasks that may generate dust, a NIOSH (US) or EN 143 (EU) approved particle respirator is recommended.[1] In the absence of established occupational exposure limits, it is prudent to use respiratory protection.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn.[2] Gloves should be inspected for integrity before each use and disposed of after handling the compound.[1] Proper glove removal technique is essential to avoid skin contact with the substance.[1]
-
Eye Protection : Safety glasses with side shields or goggles are required.[2] For operations with a higher risk of splashing, a face shield should also be used.[1] All eye protection must be tested and approved under appropriate government standards like NIOSH or EN 166 (EU).
-
Skin and Body Protection : A laboratory coat is necessary to protect skin and clothing.[2] For larger quantities or when there is a significant risk of contamination, a complete suit that protects against chemicals may be appropriate.[1] Closed-toe shoes are mandatory in the laboratory.[2]
Safe Handling and Operational Plan
A systematic approach to handling Schisanhenol will minimize the risk of exposure and ensure the integrity of the compound.
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Work Area : All work with solid Schisanhenol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control dust and vapors.[2]
-
Weighing and Transfer : When weighing and transferring the powder, use techniques that minimize dust generation, such as careful scooping and handling within a fume hood or a ventilated balance enclosure.
-
Solution Preparation : When dissolving Schisanhenol, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate the work surface.
Storage and Stability
Proper storage is crucial for maintaining the stability and integrity of Schisanhenol.
| Parameter | Recommendation |
| Short-Term Storage | 0 - 4°C (days to weeks) |
| Long-Term Storage | -20°C (months to years) |
| Stock Solution | -20°C (up to 1 year); -80°C (up to 2 years) |
| Container | Keep in a tightly closed container. |
| Environment | Store in a dry, dark, and well-ventilated place. |
| Incompatibilities | Keep away from sources of ignition and strong oxidizing agents. |
Note: While specific stability data for Schisanhenol is limited, related natural compounds can be sensitive to heat, alkaline conditions, and oxidation, which may lead to degradation.[4][5]
Emergency Procedures
Spill Response:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill : Determine if the spill is minor or major. A minor spill is one that you are trained and equipped to handle safely.
-
Minor Spill Cleanup (Solid) :
-
Wear appropriate PPE (respirator, gloves, eye protection, lab coat).
-
Gently cover the spill with an absorbent material to avoid creating dust.
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.
-
-
Major Spill :
-
Evacuate the laboratory and close the doors.
-
Notify your institution's emergency response team or environmental health and safety department.
-
Prevent entry into the affected area.
-
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water.[3] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing Schisanhenol must be treated as hazardous chemical waste.
-
Collection : Collect all solid waste (e.g., contaminated absorbent materials, used PPE) and liquid waste in separate, clearly labeled, and leak-proof containers.[6]
-
Labeling : Label waste containers with "Hazardous Waste" and the full chemical name "Schisanhenol."[7] Do not use abbreviations.
-
Segregation : Do not mix Schisanhenol waste with incompatible materials. Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[7]
-
Disposal : Arrange for the disposal of hazardous waste through your institution's licensed waste management service.[2][8] Never dispose of Schisanhenol down the drain or in the regular trash.[2]
Workflow for Safe Handling of Schisanhenol
Caption: Workflow for the safe handling of Schisanhenol from preparation to disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
